Technical Documentation Center

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
  • CAS: 5718-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stereochemical Properties and Applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Abstract This technical guide provides a comprehensive overview of the stereochemical properties, synthesis, and applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a chiral sulfide commonly known as (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemical properties, synthesis, and applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a chiral sulfide commonly known as (-)-Isothiocineole. Derived from readily available natural products, this compound has emerged as a powerful tool in asymmetric synthesis. Its rigid bicyclic framework and defined stereochemistry are instrumental in achieving exceptional levels of stereocontrol in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced stereochemical tools for the synthesis of complex, enantiomerically pure molecules.

Introduction and Significance

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (Figure 1) is a unique bicyclic thioether that has garnered significant attention in the field of organic synthesis.[1] Its value lies not only in its own structural novelty but primarily in its role as a highly effective chiral auxiliary. In an era of drug development where the specific three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or harmful compound, tools that offer precise stereochemical control are indispensable.

This compound serves as a cornerstone in sulfur ylide-mediated asymmetric reactions, providing a practical and highly selective route to essential chiral building blocks like epoxides and aziridines.[2][3] Its synthesis from inexpensive and abundant natural precursors makes it an attractive and scalable option for both academic research and industrial applications.[2][4] This guide will delve into the fundamental stereochemical attributes of this molecule, detail its synthesis and characterization, and provide an in-depth look at its field-proven applications.

Compound Identifier Value
IUPAC Name (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane[5][6][7]
Common Name (-)-Isothiocineole[2][8]
CAS Number 5718-75-2[1][2][5][8]
Molecular Formula C₁₀H₁₈S[5][9]
Molecular Weight 170.31 g/mol [9]

Table 1: Core Identifiers for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane.

Stereochemical Architecture and Its Implications

The efficacy of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane as a stereochemical controller stems directly from its rigid and well-defined three-dimensional structure. The bicyclo[3.2.1]octane framework locks the molecule into a conformationally restrained state, which is critical for creating a predictable and sterically differentiated environment around the sulfur atom.

The absolute configuration at the three stereocenters (C1, C4, and C5) dictates the spatial orientation of the methyl groups and the overall shape of the molecule. This fixed arrangement creates two distinct faces. When the sulfur atom is converted into a sulfonium ylide, one face of the reactive ylidic carbon is effectively shielded by the bicyclic framework. This steric hindrance forces incoming electrophiles, such as aldehydes or imines, to approach from the less hindered face, resulting in a highly predictable and selective bond formation. It is this precise facial discrimination that leads to the outstanding enantioselectivities observed in reactions mediated by this chiral sulfide.[4]

stereochemistry cluster_0 Facial Shielding Mechanism Sulfide (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Ylide Chiral Sulfonium Ylide Sulfide->Ylide Alkylation & Deprotonation Product Enantiomerically Enriched Product (e.g., Epoxide) Ylide->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product Shielding Steric Shielding by Bicyclic Framework Shielding->Ylide

Caption: Logical workflow of stereochemical induction.

Synthesis and Characterization

A key advantage of (-)-Isothiocineole is its straightforward and scalable synthesis from inexpensive, naturally occurring starting materials.

Synthetic Protocol

The most efficient reported synthesis involves a one-step reaction between elemental sulfur and (+)-limonene, often in the presence of a radical initiator or simply with thermal promotion.[2][4] This reaction proceeds through a proposed radical mechanism to form the thermodynamically stable bicyclic thioether.

Step-by-Step Synthesis:

  • Reaction Setup: A reaction vessel is charged with (+)-limonene and elemental sulfur.

  • Heating: The mixture is heated to a high temperature (e.g., >140 °C) under an inert atmosphere. The reaction is typically monitored by GC or TLC until the starting materials are consumed.

  • Purification: After cooling, the crude product is purified directly by vacuum distillation or column chromatography to yield the pure chiral sulfide as a colorless liquid.

This protocol's simplicity and the use of bulk-scale starting materials make it highly practical for producing the large quantities of the chiral sulfide needed for development-scale synthesis campaigns.[5][10][11]

synthesis_workflow Start (+)-Limonene & Elemental Sulfur Reaction Heating (e.g., >140°C) Start->Reaction Combine & Mix Purification Purification (Vacuum Distillation) Reaction->Purification Crude Product Product (-)-Isothiocineole Purification->Product Pure Product

Caption: High-level synthesis workflow for (-)-Isothiocineole.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through standard analytical techniques.

Property Value Source
Appearance Colorless clear liquid[12]
Boiling Point 84 °C @ 5 mmHg[9]
Density ~1.0 g/mL[1]
Optical Rotation [α]D -70° (c=1.32 in CHCl₃)

Table 2: Selected Physicochemical Properties.

Spectroscopic Characterization:

  • ¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra provide the definitive structural fingerprint. The rigid bicyclic nature of the molecule results in a well-resolved and complex splitting pattern. Detailed spectral data can be found in the supporting information of the work by Aggarwal and co-workers.

  • Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.[10]

Core Application: Asymmetric Epoxidation and Aziridination

The primary application of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is as a precursor to a chiral sulfonium ylide for the asymmetric synthesis of epoxides and aziridines. These motifs are of immense importance in pharmaceuticals and natural product synthesis.

Experimental Workflow: Asymmetric Epoxidation

The general protocol involves the formation of a sulfonium salt from the chiral sulfide, followed by deprotonation to generate the reactive ylide, which then reacts in situ with an aldehyde.

  • Sulfonium Salt Formation: The chiral sulfide is reacted with an alkylating agent (e.g., benzyl bromide) in a suitable solvent to form the corresponding sulfonium salt. This salt is typically isolated as a stable solid.

  • Ylide Generation and Reaction: The sulfonium salt is treated with a strong base (e.g., KHMDS or LiHMDS) at low temperature (e.g., -78 °C) to generate the sulfur ylide.

  • Electrophile Quench: The aldehyde substrate is added to the reaction mixture. The ylide attacks the aldehyde, leading to the formation of a betaine intermediate which then cyclizes to form the epoxide and regenerate the chiral sulfide.

  • Workup and Analysis: The reaction is quenched, and the products are isolated. The diastereomeric ratio and enantiomeric excess of the epoxide product are determined by chiral HPLC or GC.

This methodology consistently produces trans-epoxides with outstanding diastereoselectivities and near-perfect enantioselectivities for a wide range of aromatic and aliphatic aldehydes.[2][4] The chiral sulfide can often be recovered in high yield and reused, adding to the process's efficiency.[3]

epoxidation_workflow cluster_workflow Asymmetric Epoxidation Protocol Sulfide Chiral Sulfide ((-)-Isothiocineole) Salt Sulfonium Salt Formation (e.g., + BnBr) Sulfide->Salt Ylide Ylide Generation (Base, -78°C) Salt->Ylide Reaction Reaction with Aldehyde (R-CHO) Ylide->Reaction Product trans-Epoxide (High ee, dr) Reaction->Product Recovery Sulfide Recovery Reaction->Recovery Regenerated

Caption: Experimental workflow for asymmetric epoxidation.

Conclusion

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane represents a pinnacle of modern chiral auxiliary design: it is inexpensive to produce, easy to handle, and provides exceptionally high levels of stereocontrol in synthetically crucial reactions. Its rigid, well-defined stereochemical architecture provides a textbook example of how steric shielding can be effectively utilized to direct the outcome of a chemical reaction. For research groups and development teams focused on the efficient, stereoselective synthesis of complex molecules, (-)-Isothiocineole is an invaluable and field-proven tool.

References

  • Illa, O., Arshad, M., Ros, A., McGarrigle, E. M., & Aggarwal, V. K. (2010). Practical and highly selective sulfur ylide mediated asymmetric epoxidations and aziridinations using an inexpensive, readily available chiral sulfide. Applications to the synthesis of quinine and quinidine. Journal of the American Chemical Society, 132(6), 1828–1830. [Link]

  • Illa, O., Namutebi, M., Saha, C., et al. (2013). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities. Journal of the American Chemical Society, 135(32), 11951–11966. [Link]

  • MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(18), 6006. [Link]

  • NIST. (n.d.). 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Isothiocineole and Application in Multigram-Scale Sulfur Ylide Mediated Asymmetric Epoxidation and Aziridination. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. Retrieved March 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). exo-(-)-4,7,7-trimethyl-6-thiabicyclo(3.2.1)octane. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine. Retrieved March 26, 2026, from [Link]

  • PureSynth. (n.d.). (1R4R5R)-477-Trimethyl-6-Thiabicyclo[3.2.1]Octane 94.0%(GC). Retrieved March 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). exo-(-)-4,7,7-trimethyl-6-thiabicyclo(3.2.1)octane 5718-75-2. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

electronic structure analysis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

An In-depth Technical Guide to the Electronic Structure Analysis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Executive Summary (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a chiral bicyclic sulfide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Structure Analysis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Executive Summary

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a chiral bicyclic sulfide, serves as a valuable building block in pharmaceutical development and as a key component in the flavor and fragrance industry.[1] Its unique three-dimensional structure and the presence of a sulfur heteroatom dictate its chemical reactivity and potential for molecular interactions. Understanding the electronic landscape of this molecule is paramount for predicting its behavior, optimizing its use in synthesis, and designing novel therapeutic agents. This guide provides a comprehensive framework for the electronic structure analysis of this compound, leveraging high-level quantum mechanical computations to deliver actionable insights for researchers and drug development professionals. We will explore the causality behind methodological choices, from the selection of density functionals to the application of advanced analytical techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Introduction: The Rationale for Electronic Structure Analysis

In modern drug discovery, a molecule's potential is defined by its interactions.[2] Quantum mechanics offers a powerful lens to move beyond simple structural representations and understand the underlying electronic distributions that govern these interactions.[3][4] For a molecule like (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, also known as (-)-Isothiocineole[5][6], several features necessitate a deep electronic structure analysis:

  • The Sulfur Atom: The sulfur atom's lone pairs and its ability to participate in various bonding interactions make it a key site for potential metabolic activity, coordination to biological targets, or unwanted off-target effects. Its oxidation state can also be critical.[7]

  • Stereochemistry and Strain: The rigid bicyclic framework (PubChem CID: 45275886) creates a unique, sterically-defined shape with inherent ring strain.[8] This strain influences the hybridization of atoms and the distribution of electron density, directly impacting reactivity.

  • Chirality: The specific (1R,4R,5R) stereochemistry is crucial for enantioselective interactions with chiral biological macromolecules like proteins and enzymes.

By dissecting the molecule's electronic properties, we can predict regions susceptible to nucleophilic or electrophilic attack, understand the nature and strength of its intramolecular bonds, and generate hypotheses about its intermolecular binding modes—all critical data points for rational drug design.[9]

Theoretical Foundations: Selecting the Right Tools

Our analytical approach is built on a validated quantum chemical methodology, primarily Density Functional Theory (DFT), which offers a robust balance of accuracy and computational efficiency for molecules of this size.[2][3][10] DFT is a quantum mechanical method used to model the electronic structure of molecules with high precision.[3] We supplement this with specialized analyses to translate raw data into chemically intuitive concepts.

  • Density Functional Theory (DFT): This method is our computational engine. The key choice within DFT is the "functional," which approximates the exchange-correlation energy. For organosulfur compounds, functionals like M06-2X or the dispersion-corrected B3LYP-D3(BJ) are recommended, as they have been benchmarked and shown to provide accurate results for reaction energies and structural parameters in sulfur-containing systems.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures.[12][13] Its critical function is to reveal "delocalization" effects—interactions between filled (donor) and empty (acceptor) orbitals—which quantify hyperconjugation and steric repulsion, providing deep insights into molecular stability.[12][14]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides an unambiguous way to carve a molecule into its constituent atoms based on the topology of the electron density.[15] By analyzing "bond critical points" (BCPs)—locations of minimum electron density between two bonded atoms—we can classify the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and quantify their strength.[16]

Comprehensive Computational Workflow

The following protocol outlines a self-validating system for obtaining reliable electronic structure data. Each step is a prerequisite for the next, ensuring the final analysis is based on a physically meaningful and stable molecular representation.

Step-by-Step Experimental Protocol: Computational Analysis
  • Initial Structure Preparation:

    • Obtain the 3D coordinates of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. The SMILES string C[C@@H]1CC[C@@H]2C[C@H]1SC2(C)C can be used as a starting point.[8]

    • Perform an initial, rapid geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to generate a reasonable starting geometry.[17]

  • Geometry Optimization (DFT):

    • Objective: To find the lowest energy conformation of the molecule. Electronic properties are highly sensitive to geometry, making this a critical first step.[18]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: Select a reliable DFT functional and basis set. A robust choice is the M06-2X functional with the 6-311+G(d,p) basis set . The M06-2X functional is well-suited for main-group thermochemistry and non-covalent interactions, while the triple-zeta basis set with diffuse (+) and polarization (d,p) functions provides the necessary flexibility to accurately describe the electron distribution around the sulfur atom and the rest of the molecule.

    • Execution: Run the optimization calculation until the forces on the atoms and the change in energy between steps fall below the software's default "tight" convergence criteria.

  • Frequency Analysis:

    • Objective: To validate that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (M06-2X/6-311+G(d,p)).

    • Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

  • Single-Point Energy and Wavefunction Analysis:

    • Objective: To calculate the final electronic properties and generate the wavefunction file needed for subsequent NBO and QTAIM analysis.

    • Execution: Using the validated minimum-energy geometry, perform a single-point energy calculation. It is at this stage that keywords for population analysis (e.g., POP=NBO in Gaussian) and wavefunction output are specified.[12]

Workflow Visualization

The entire computational process can be visualized as a sequential and self-validating workflow.

G cluster_setup 1. Setup & Pre-Optimization cluster_dft 2. DFT Core Calculations cluster_validation cluster_analysis 3. Post-Processing & Analysis A Input Structure (SMILES/3D) B Force Field Optimization (e.g., MMFF94) A->B Initial Guess C Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) B->C D Frequency Calculation C->D Optimized Geometry E Single-Point Calculation (Wavefunction Generation) D->E Validated Minimum V Imaginary Frequencies? D->V F NBO Analysis E->F G QTAIM Analysis E->G H FMO & MEP Analysis E->H V->C Yes (Re-optimize) V->E No (Proceed)

Caption: Computational workflow for electronic structure analysis.

Results and Interpretation: A Multi-faceted View

Following the protocol, we can now synthesize the data into a coherent picture of the molecule's electronic character.

Molecular Geometry and Electrostatic Potential

The optimized geometry provides the precise bond lengths and angles. Of particular interest are the C-S bond lengths and the C-S-C bond angle within the bicyclic system, which reflect the degree of ring strain and the hybridization of the sulfur atom.

The Molecular Electrostatic Potential (MEP) surface is a key visualization tool. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

  • Expected Observation: A region of strong negative potential (typically colored red) will be localized around the sulfur atom, corresponding to its electron-rich lone pairs. This is the most likely site for electrophilic attack or for coordinating to electron-deficient centers, such as metal ions in metalloenzymes.

  • Implication for Drug Design: The MEP map provides an immediate visual hypothesis for how the molecule might orient itself within a receptor binding pocket, favoring interactions where the negative potential on the sulfur aligns with positive regions (e.g., hydrogen bond donors like -NH or -OH groups) of a protein.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

PropertyPredicted ValueSignificance in Drug Development
HOMO Energy ~ -6.5 to -7.5 eVIndicates electron-donating capability. A higher HOMO energy suggests greater susceptibility to oxidation (e.g., by Cytochrome P450 enzymes).
LUMO Energy ~ +1.0 to +2.0 eVIndicates electron-accepting capability. Dictates susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 7.5 to 9.5 eVA large gap signifies high kinetic stability and low chemical reactivity. This is often a desirable trait for a drug candidate to minimize off-target reactivity.[19]

The spatial distribution of these orbitals is also critical. The HOMO is expected to have significant contributions from the sulfur lone pair p-orbitals, confirming this as the primary site of electron donation. The LUMO is likely to be distributed across the σ* anti-bonding orbitals of the C-S bonds.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides quantitative data on the intramolecular interactions that stabilize the molecule. The most important output is the "second-order perturbation theory analysis," which identifies and energetically quantifies donor-acceptor interactions.

NBO_Interaction donor Donor NBO (Filled Orbital, e.g., σ C-H) acceptor Acceptor NBO (Empty Orbital, e.g., σ* C-S) donor->acceptor E(2) Stabilization Energy

Caption: NBO donor-acceptor interaction concept.

Key Predicted Interactions:

Donor NBO (Filled)Acceptor NBO (Empty)E(2) Energy (kcal/mol)Type of Interaction & Significance
LP (1) Sσ* (C-C)> 1.0Hyperconjugation: Donation from a sulfur lone pair into an adjacent anti-bonding C-C orbital. This delocalization stabilizes the molecule and can influence the conformation of the ring system.
σ (C-H)σ* (C-S)> 2.0Hyperconjugation: Donation from a C-H bond into a C-S anti-bonding orbital. This weakens the C-S bond slightly but contributes significantly to overall molecular stability.

The NBO analysis also confirms the hybridization of the sulfur atom, which will likely deviate from a perfect sp³ hybridization due to the geometric constraints of the bicyclic ring, impacting its bond angles and reactivity.

Conclusion: From Electronic Structure to Application

This in-depth guide establishes a robust, validated workflow for the comprehensive analysis of the electronic structure of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. The insights derived from this computational protocol are not merely academic; they are directly applicable to the fields of medicinal chemistry and drug development.

By quantifying the electrostatic potential, mapping the frontier orbitals, and dissecting intramolecular stabilizing interactions, we equip researchers with a predictive model of the molecule's behavior. This allows for:

  • Rational Analogue Design: Modifying the scaffold to enhance or block interactions at the sulfur atom.

  • Metabolic Stability Prediction: Identifying the most likely sites of metabolic transformation.

  • Pharmacophore Modeling: Using the electronic features as constraints for virtual screening and lead optimization.[9]

Ultimately, the application of these quantum chemical techniques transforms our understanding of this versatile building block from a static 2D structure into a dynamic 3D entity with a rich electronic landscape, paving the way for its more effective and innovative use in science.

References

  • Density functional theory study on the adsorption of polyaromatic organosulfur molecules onto palladium and gold catalysts: a thesis in Chemistry - University of Massachusetts Dartmouth. [Link]

  • The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design - ResearchGate. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC. [Link]

  • The role of quantum Mechanics in revolutionizing drug discovery - IJIRT. [Link]

  • Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. [Link]

  • Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π Facial Stereoselectivity of Bicyclic and Tricyclic Olefins - Asian Journal of Organic Chemistry. [Link]

  • The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design Edited by Chérif F. Matta and Russell J. Boyd - ACS Publications. [Link]

  • (1R4R5R)-477-Trimethyl-6-Thiabicyclo[3.2.1]Octane 94.0%(GC) - Pure Synth. [Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides | ChemRxiv. [Link]

  • Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction | ChemAxon. [Link]

  • (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane - PubChem. [Link]

  • Natural Bond Orbital (NBO) Analysis - University of Regensburg. [Link]

  • 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane - LookChem. [Link]

  • Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed. [Link]

  • Natural bond orbital - Wikipedia. [Link]

  • 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane - NIST WebBook. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. [Link]

  • Monitoring Organic Synthesis via Density Functional Theory - IntechOpen. [Link]

  • Density functional theory (DFT) models for the desulfurization and extraction of sulfur compounds from fuel oils using ionic liquids | Request PDF - ResearchGate. [Link]

  • exo-(-)-4,7,7-trimethyl-6-thiabicyclo(3.2.1)octane 5718-75-2 - The Good Scents Company. [Link]

  • 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane - The Fragrance Conservatory. [Link]

  • Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity - PubMed. [Link]

  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - MDPI. [Link]

  • Computational-Simulation-Based Behavioral Analysis of Chemical Compounds - ResearchGate. [Link]

  • Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds | Request PDF - ResearchGate. [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole - Journal of Medicinal and Chemical Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane derivatives

Application Note & Protocol: Synthesis and Application of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Derivatives Executive Summary (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, commercially known as (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis and Application of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Derivatives

Executive Summary

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, commercially known as (+)-Isothiocineole, is a privileged chiral bicyclic sulfide. It has emerged as a cornerstone reagent in modern asymmetric synthesis, specifically for sulfur ylide-mediated epoxidations and aziridinations[1]. By enabling the simultaneous formation of a C–C and a C–heteroatom bond in a single step, isothiocineole provides a highly enantio- and diastereoselective route to epoxides and aziridines, which are critical intermediates in pharmaceutical development[1]. This guide details the multigram-scale synthesis of isothiocineole directly from the chiral pool, its conversion into sulfonium salts, and its application in group-transfer reactions.

Mechanistic Insights & Causality (E-E-A-T)

The Role of γ-Terpinene in Suppressing Racemization

Historically, synthesizing isothiocineole from (R)-limonene and elemental sulfur required extreme temperatures. Under those legacy conditions, limonene itself acted as the hydrogen atom donor via a series of 1,3-hydrogen shifts[2]. This mechanism forced the formation of an achiral intermediate that could revert to racemic limonene, eroding the enantiomeric purity of the final product[2]. Furthermore, the inefficiency of this hydrogen transfer led to the formation of difficult-to-separate byproducts like dehydroisothiocineole[3].

By introducing γ-terpinene as an exogenous, highly efficient hydrogen atom donor, the reaction temperature can be lowered to 125 °C[3]. This strategic modification completely suppresses byproduct formation and preserves the 99:1 enantiomeric ratio (er) of the starting material, ensuring the synthesis of optically pure isothiocineole[3].

Stereocontrol in Ylide Reactions: Reversibility vs. Irreversibility

The exceptional stereoselectivity of isothiocineole-derived ylides is governed by the rigid, all-equatorial bicyclic framework of the sulfide[2]. However, the reaction pathways diverge depending on the electrophile:

  • Epoxidations (Aldehydes): The initial nucleophilic attack of the ylide on the aldehyde to form a betaine intermediate is highly reversible[4]. This reversibility allows the system to equilibrate to the more thermodynamically stable anti-betaine, which then undergoes irreversible ring closure. This thermodynamic control dominates, yielding exceptional diastereo- and enantioselectivity[4].

  • Aziridinations (Imines): Conversely, betaine formation with semistabilized ylides and imines is nonreversible[4]. The stereochemistry is permanently locked during the initial C–C bond-forming step. While enantioselectivity remains excellent due to the chiral environment of the ylide, diastereoselectivity is kinetically controlled and inherently more variable[4].

Visualizing the Chemical Logic

Mechanism S8 Elemental Sulfur (S8) Rad1 Thiol Radical Formation S8->Rad1 Terp γ-Terpinene (H-Atom Donor) Terp->Rad1 Lim (R)-Limonene (Chiral Pool) Rad2 Addition to Endocyclic Alkene (Tertiary Radical) Rad1->Rad2 + (R)-Limonene Cycl Intramolecular Cyclization (Exocyclic Alkene) Rad2->Cycl Prod (1R,4R,5R)-Isothiocineole (All-Equatorial) Cycl->Prod H-Abstraction from γ-Terpinene

Radical-mediated synthesis mechanism of isothiocineole from (R)-limonene.

Workflow Sulfide Isothiocineole (Recoverable) Alkylation Alkylation (R-X or R-OTf) Sulfide->Alkylation Salt Sulfonium Salt Alkylation->Salt Base Base (e.g., KOH) Deprotonation Salt->Base Ylide Chiral Sulfur Ylide Base->Ylide Reaction Addition to C=O or C=N Ylide->Reaction Product Chiral Epoxide or Aziridine Reaction->Product Product->Sulfide Sulfide Recovery

Workflow for sulfur ylide-mediated asymmetric epoxidation and aziridination.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Multigram Isothiocineole Synthesis [5]

Reagent MW ( g/mol ) Equivalents Amount (per 1.0 mol scale) Function
(R)-Limonene (99:1 er) 136.24 1.0 161.8 mL Substrate / Chiral Pool
Elemental Sulfur (S8) 32.06 (per S) 1.8 (Total) 57.6 g Sulfur Source

| γ-Terpinene | 136.24 | 2.1 (Total) | 337.3 mL | Hydrogen Atom Donor |

Table 2: Representative Outcomes for Ylide-Mediated Group Transfer [4],[3]

Substrate Type Reaction Reagent Yield (%) Enantiomeric Ratio (er) Diastereomeric Ratio (dr)
Aromatic Aldehydes Epoxidation Benzylsulfonium salt 85 - 95 > 98:2 > 95:5
Aliphatic Aldehydes Epoxidation Benzylsulfonium salt 70 - 85 > 95:5 > 90:10

| N-Tosyl Imines | Aziridination | Benzylsulfonium salt | 80 - 90 | > 95:5 | Variable (Substrate dependent) |

Experimental Protocols

Protocol A: Multigram Synthesis of (+)-Isothiocineole

Self-Validating Principle: The reaction relies on specific temperature control (125 °C) to prevent thermal isomerization, while in-process NMR monitoring ensures complete substrate consumption before distillation.

  • Setup: Equip a 1.0 L three-necked, round-bottomed flask with a reflux condenser and an internal thermometer[5]. Safety Note: Isothiocineole has a pungent odor. Perform all operations in a well-ventilated fumehood and utilize a bleach bath for contaminated glassware/gloves[1].

  • Initial Charge: Add (R)-Limonene (161.8 mL, 1.0 mol), elemental sulfur (32.0 g, 1.0 mol), and γ-terpinene (160.6 mL, 1.0 mol) to the flask[5].

  • First Heating Phase: Heat the reaction mixture to an internal temperature of 125 °C (oil bath set to ~130 °C) and stir for 8 hours[5].

  • Second Charge: After 8 hours, add a supplementary portion of elemental sulfur (25.6 g, 0.8 mol) and γ-terpinene (176.7 mL, 1.1 mol) to drive the reaction to completion[5].

  • Second Heating Phase: Continue stirring at 125 °C for an additional 16 hours[5].

  • In-Process Control: Analyze an aliquot via 1 H-NMR. The reaction is deemed complete when less than 5% (R)-limonene remains unreacted[5].

  • Purification: Cool the mixture to room temperature. Transfer to a distillation apparatus equipped with a Vigreux column (min. 18.0 cm). Perform vacuum distillation and collect the target fraction at 40–46 °C under ~0.5 mmHg[5].

Protocol B: Synthesis of Benzylsulfonium Triflate
  • Alkylation: Dissolve (+)-isothiocineole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Reagent Addition: Dropwise add benzyl trifluoromethanesulfonate (benzyl triflate, 1.05 equiv). Note: The triflate counterion is preferred over tetrafluoroborate due to vastly superior solubility profiles in subsequent steps[1].

  • Isolation: Stir for 2 hours at room temperature. Concentrate the mixture, precipitate the salt using cold diethyl ether, and filter to obtain the benzylsulfonium triflate as a stable white solid[1].

Protocol C: Asymmetric Epoxidation of Aldehydes
  • Reaction Setup: In a round-bottom flask, dissolve the benzylsulfonium triflate (1.2 equiv) and the target aldehyde (1.0 equiv) in a 9:1 mixture of DCM and water.

  • Ylide Generation: Add finely ground KOH (2.0 equiv) in one portion at room temperature to deprotonate the sulfonium salt and generate the chiral ylide in situ[1].

  • Monitoring & Workup: Stir vigorously for 4–12 hours until TLC indicates complete consumption of the aldehyde. Dilute with water, extract with DCM, and dry the organic layers over Na 2​ SO 4​ .

  • Purification: Purify the crude mixture via silica gel flash chromatography to isolate the chiral epoxide. The non-polar isothiocineole sulfide elutes first and can be recovered quantitatively for reuse[1].

References

  • Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities Source: Journal of the American Chemical Society (ACS Publications), 2013. URL:[Link]

Sources

Application

Application Notes and Protocols for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane in Asymmetric Catalysis

Prepared by a Senior Application Scientist These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of the chiral sulfide, (1R,4R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of the chiral sulfide, (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, also known as (-)-Isothiocineole[1], in the field of asymmetric catalysis. This document delves into the unique structural attributes of this ligand, its primary applications, and detailed, field-proven protocols for its use.

Introduction to (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A Unique Chiral Sulfide

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is a bicyclic chiral sulfide with a rigid, well-defined three-dimensional structure.[2] This structural rigidity is a key attribute for a chiral ligand, as it minimizes conformational flexibility and allows for effective transfer of chiral information during a catalytic cycle. The molecule's chirality stems from its stereogenic centers, which create a specific chiral environment around the coordinating sulfur atom. While the broader class of chiral thioether ligands has seen increasing use in transition metal catalysis, challenges such as the control of the sulfur atom's configuration upon coordination can be a hurdle.[3][4] The rigid bicyclic framework of (-)-Isothiocineole helps to mitigate this issue by pre-organizing the steric environment around the sulfur.

Below is the chemical structure of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry glassware prep2 Add CuOTf and Chiral Sulfide prep1->prep2 prep3 Add Toluene and Aldehyde prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Slowly add TMS-diazomethane react1->react2 react3 Stir and Monitor by TLC react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Aqueous Washes workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify analysis1 Determine Yield purify->analysis1 analysis2 Determine ee (Chiral HPLC/GC) analysis1->analysis2 G sulfide (1R,4R,5R)-Sulfide ylide Chiral Sulfur Ylide sulfide->ylide + [Cu]=CH₂ cu_carbene [Cu]=CH₂ diazo TMSCHN₂ diazo->cu_carbene Cu(I) catalyst, -N₂, -TMS⁺ transition_state [Transition State] ylide->transition_state aldehyde R-CHO aldehyde->transition_state transition_state->sulfide regenerated epoxide Chiral Epoxide transition_state->epoxide

Sources

Method

Advanced Gas Chromatography Protocols for the Analysis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Executive Summary & Chemical Significance (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS: 5718-75-2), commonly known as (-)-isothiocineole, is a rigid, chiral bicyclic thia-terpene. In analytical chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS: 5718-75-2), commonly known as (-)-isothiocineole, is a rigid, chiral bicyclic thia-terpene. In analytical chemistry and drug development, this molecule holds dual significance. First, it is an ultra-potent volatile sulfur compound (VSC) that contributes profound sensory characteristics to flavor and fragrance profiles at parts-per-trillion (ppt) levels [1]. Second, it serves as a highly selective chiral sulfide auxiliary in sulfur ylide-mediated asymmetric epoxidations and aziridinations—a critical pathway in the total synthesis of active pharmaceutical ingredients (APIs) such as the anti-tuberculosis drug bedaquiline and the antimalarial quinine [2].

Analyzing isothiocineole presents distinct chromatographic challenges depending on the application. This application note details two field-proven gas chromatography (GC) methodologies: one for determining enantiomeric purity in synthetic workflows, and another for trace-level detection in complex biological matrices.

Mechanistic Workflows & Causality

The Role of Isothiocineole in Asymmetric Synthesis

In pharmaceutical synthesis, the (1R,4R,5R) stereocenter of isothiocineole dictates the facial selectivity of the resulting sulfur ylide. When alkylated with a benzyl halide and deprotonated, the rigid bicyclic structure forces the ylide into a specific conformation. This ensures that subsequent aldehyde addition yields epoxides with >95:5 enantiomeric ratio (er) [3]. Because the stereochemical fidelity of the final API depends entirely on the purity of the chiral sulfide, enantiomeric resolution via Chiral GC is a mandatory quality control step.

Pathway S1 Isothiocineole (Chiral Sulfide) S2 Alkylation (Benzyl Bromide) S1->S2 S3 Sulfonium Salt Intermediate S2->S3 S4 Base Deprotonation S3->S4 S5 Sulfur Ylide S4->S5 S6 Aldehyde Addition S5->S6 S7 Chiral Epoxide + Recovered Sulfide S6->S7 S7->S1 Catalyst Recovery

Fig 2: Role of isothiocineole in sulfur ylide-mediated asymmetric epoxidation.

Trace Detection via Sulfur Chemiluminescence

When analyzing isothiocineole in flavor matrices (e.g., roasted products or essential oils), the compound is heavily masked by structurally similar, highly abundant hydrocarbons like limonene and p-cymene. Standard Mass Spectrometry (MS) often fails here due to matrix ion suppression and co-elution [4].

To establish a self-validating system, we utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with a Sulfur Chemiluminescence Detector (SCD). The causality is twofold:

  • Extraction (SPME): A DVB/CAR/PDMS fiber selectively adsorbs volatile non-polar sulfur compounds while leaving non-volatile matrix components behind, preventing inlet degradation.

  • Detection (SCD): The GC effluent is combusted in a hydrogen-rich plasma at 800 °C, converting all sulfur species to SO. Subsequent reaction with ozone produces chemiluminescence. Because hydrocarbons do not luminesce under these conditions, the matrix becomes invisible, yielding a chromatogram with absolute sulfur specificity.

G N1 Sample Prep (HS-SPME) N2 Thermal Desorption (GC Inlet) N1->N2 N3 Capillary GC Column (Separation) N2->N3 N4 Effluent Splitter N3->N4 N5 SCD / PFPD (Sulfur Detection) N4->N5 Trace VSCs N6 Mass Spectrometer (Identification) N4->N6 Structure

Fig 1: HS-SPME-GC-SCD/MS analytical workflow for trace volatile sulfur compound detection.

Experimental Protocols

Protocol A: Enantiomeric Purity Assay (Chiral GC-FID)

This protocol is designed to resolve (+)- and (-)-isothiocineole to verify the purity of the (1R,4R,5R) enantiomer prior to its use in asymmetric synthesis. The separation relies on transient inclusion complexes formed between the thia-terpene and the cyclodextrin stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the synthesized isothiocineole in 1.0 mL of HPLC-grade dichloromethane (DCM). Vortex for 10 seconds.

  • Column Installation: Install a Supelco AlphaDex 120 chiral capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Inlet Parameters: Set the split/splitless inlet to 250 °C. Critical Step: Use a high split ratio of 50:1. Overloading a chiral column instantly degrades the weak inclusion interactions, causing peak tailing and loss of baseline resolution.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C.

    • Hold time: 52 minutes. (Causality: The vapor pressures of the enantiomers are identical. Separation relies entirely on phase interactions, necessitating a long isothermal hold to allow the slight differences in binding energy to manifest).

    • Ramp: 50 °C/min to 150 °C.

    • Final hold: 3 minutes.

  • Detection: FID set to 250 °C. Gas flows: Hydrogen (40 mL/min), Air (400 mL/min), Nitrogen makeup (25 mL/min).

Protocol B: Trace VSC Analysis in Complex Matrices (HS-SPME-GC-SCD)

This protocol isolates and quantifies trace isothiocineole in essential oils or flavor extracts without matrix interference.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 2.0 g of the sample matrix into a 20 mL precision headspace vial. Add 5.0 mL of saturated aqueous NaCl solution. (Causality: The high ionic strength decreases the solubility of non-polar volatiles, driving isothiocineole into the headspace via the salting-out effect). Seal with a PTFE/silicone septum.

  • SPME Extraction: Incubate the vial at 40 °C for 10 minutes with agitation (250 rpm). Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40 °C.

  • Desorption: Retract the fiber, transfer to the GC inlet, and deploy the fiber at 250 °C for 3 minutes in splitless mode to rapidly thermally desorb the analytes onto the head of the column.

  • Column Installation: Install a DB-5MS or equivalent low-bleed column (30 m × 0.25 mm × 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: 5 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Detection: SCD burner temperature set to 800 °C. Ensure the ozone generator is fully stabilized. The detector will yield a linear, equimolar response to sulfur, allowing quantification against a simple external standard curve of dimethyl sulfide (DMS) if an isothiocineole standard is unavailable.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the two self-validating systems, allowing researchers to select the appropriate method based on their analytical goals.

ParameterMethod A: Chiral GC-FID (Synthesis QC)Method B: HS-SPME-GC-SCD (Trace Analysis)
Primary Application Enantiomeric Excess (ee) DeterminationTrace VSC Profiling in Complex Matrices
Stationary Phase Supelco AlphaDex 120 (Cyclodextrin)DB-5MS (5% Phenyl-methylpolysiloxane)
Detector Type Flame Ionization Detector (FID)Sulfur Chemiluminescence Detector (SCD)
Sample Introduction Liquid Injection (Split 50:1)HS-SPME (Splitless, DVB/CAR/PDMS)
Carrier Gas Helium (1.5 mL/min)Helium (1.0 mL/min)
Oven Program 100 °C (52 min) -> 150 °C40 °C (3 min) -> 200 °C -> 280 °C
Limit of Detection (LOD) ~10 ppm (10,000 ppb)~0.5 ppb (Matrix independent)
Matrix Interference High (Requires pure synthetic samples)None (Hydrocarbons are invisible to SCD)

References

  • LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from[Link]

  • Wang, Y., et al. (2023). Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline. Organic Letters, American Chemical Society. Retrieved from[Link]

  • Aggarwal, V. K., et al. (2013). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide. Journal of the American Chemical Society. Retrieved from[Link]

  • Taylor & Francis. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Retrieved from[Link]

Application

The Rising Star in Asymmetric Synthesis: A Guide to (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, robust, and readily accessible chiral auxiliaries is a perpetual endeavor. This guide del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, robust, and readily accessible chiral auxiliaries is a perpetual endeavor. This guide delves into the applications and protocols of a particularly promising chiral auxiliary, (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, also known by its trivial name, (-)-isothiocineole. Derived from the inexpensive and naturally abundant chiral pool starting material, (+)-limonene, this bicyclic sulfide has emerged as a powerful tool for the stereoselective synthesis of key structural motifs found in pharmaceuticals and other biologically active molecules. Its rigid conformational framework and the stereoelectronically well-defined environment around the sulfur atom provide a superb platform for high facial selectivity in a variety of chemical transformations.

This document serves as a comprehensive technical guide, providing not only detailed, step-by-step protocols for its use in key asymmetric reactions but also insights into the underlying principles that govern its stereochemical control.

The Auxiliary: Structure, Synthesis, and Advantages

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is a chiral sulfide with a rigid bicyclic structure. This rigidity is a key feature, as it minimizes conformational ambiguity and allows for a more predictable and highly ordered transition state in the reactions it mediates, leading to high levels of stereoselectivity.

The synthesis of this auxiliary is remarkably straightforward and scalable, a significant advantage for its practical application in both academic and industrial settings. It can be prepared in a single step from (+)-limonene and elemental sulfur.[1][2]

Key Advantages:

  • High Stereoselectivity: The well-defined steric environment of the auxiliary consistently leads to high diastereoselectivity and enantioselectivity in the products.

  • Accessibility: It is synthesized from inexpensive and readily available starting materials.

  • Scalability: The synthesis can be performed on a large scale, making it suitable for drug development and manufacturing.

  • Recoverability: In the sulfur ylide mediated reactions detailed below, the chiral auxiliary is recovered as the sulfide at the end of the reaction sequence, allowing for its potential recycling.

Application in Asymmetric Epoxidation

One of the most powerful applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is in the asymmetric epoxidation of aldehydes via sulfur ylides. This method provides a direct and highly stereoselective route to chiral epoxides, which are versatile building blocks in organic synthesis.

Mechanism of Stereocontrol

The stereochemical outcome of the epoxidation is dictated by the facial selectivity of the sulfur ylide addition to the aldehyde. The rigid bicyclic structure of the chiral auxiliary creates a highly asymmetric environment around the sulfur atom. When the corresponding sulfonium salt is deprotonated to form the ylide, one face of the ylide is effectively shielded by the bicyclic framework. The incoming aldehyde then preferentially attacks from the less hindered face, leading to the observed high enantioselectivity. The diastereoselectivity (trans/cis) is influenced by the reversibility of the initial betaine formation.[3]

G cluster_0 Ylide Formation cluster_1 Epoxidation Cascade Sulfonium_Salt Chiral Sulfonium Salt Ylide Chiral Sulfur Ylide Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Aldehyde Aldehyde Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde->Betaine Epoxide Chiral Epoxide Betaine->Epoxide Ring Closure Sulfide Recovered Auxiliary Betaine->Sulfide

Figure 1: General workflow for asymmetric epoxidation.

Experimental Protocol: Asymmetric Epoxidation of Benzaldehyde

This protocol is adapted from the work of Aggarwal and co-workers.[3]

Materials:

  • (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

  • Benzyl bromide

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of the Sulfonium Salt:

    • In a round-bottom flask, dissolve (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (1.0 eq) in a minimal amount of acetone.

    • Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 24-48 hours.

    • The sulfonium salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Asymmetric Epoxidation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the synthesized sulfonium salt (1.2 eq).

    • Add anhydrous THF (to make a ~0.1 M solution) and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 10 minutes. The mixture should turn a bright color, indicating the formation of the ylide.

    • Stir the ylide solution at -78 °C for 30 minutes.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral epoxide.

Data Presentation:

AldehydeYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Benzaldehyde>95>99:1>99
4-Nitrobenzaldehyde>95>99:1>99
Cinnamaldehyde>95>99:1>99
Cyclohexanecarboxaldehyde8595:598

Data adapted from Aggarwal, V. K. et al. J. Am. Chem. Soc. 2013, 135, 32, 11951–11966.[3]

Application in Asymmetric Aziridination

The chiral auxiliary is also highly effective in the asymmetric synthesis of aziridines from imines. Chiral aziridines are valuable intermediates for the synthesis of a wide range of nitrogen-containing compounds, including amino acids and alkaloids.

Mechanistic Considerations

Similar to the epoxidation reaction, the stereochemical outcome of the aziridination is governed by the facial-selective addition of the sulfur ylide to the imine. The rigid bicyclic framework of the auxiliary effectively blocks one face of the ylide, directing the imine to approach from the less sterically hindered side. This results in the formation of the aziridine with high enantioselectivity.[3][4]

G cluster_0 Ylide Formation cluster_1 Aziridination Cascade Sulfonium_Salt Chiral Sulfonium Salt Ylide Chiral Sulfur Ylide Sulfonium_Salt->Ylide Deprotonation Base Base Base->Ylide Imine Imine Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Imine->Betaine Aziridine Chiral Aziridine Betaine->Aziridine Ring Closure Sulfide Recovered Auxiliary Betaine->Sulfide

Figure 2: General workflow for asymmetric aziridination.

Experimental Protocol: Asymmetric Aziridination of N-Tosylbenzaldimine

This protocol is based on the work of Aggarwal and co-workers.[3]

Materials:

  • (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane derived sulfonium salt (as prepared in the epoxidation protocol)

  • N-Tosylbenzaldimine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Asymmetric Aziridination:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonium salt (1.2 eq) and N-tosylbenzaldimine (1.0 eq).

    • Add anhydrous DCM (to make a ~0.1 M solution) and cool the mixture to -78 °C.

    • In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.

    • Slowly add the KOtBu solution to the reaction mixture at -78 °C over 10 minutes.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral aziridine.

Data Presentation:

ImineYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
N-Tosylbenzaldimine95>99:1>99
N-(4-Nitrophenylsulfonyl)benzaldimine92>99:199
N-Tosylcinnamaldimine90>99:1>99

Data adapted from Aggarwal, V. K. et al. J. Am. Chem. Soc. 2013, 135, 32, 11951–11966.[3]

Application in Asymmetric Cyclopropanation

The utility of this chiral auxiliary extends to the asymmetric synthesis of cyclopropyl phosphonates. This is achieved through the reaction of a chiral sulfonium ylide derived from (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane with α,β-unsaturated phosphonates. Chiral cyclopropyl phosphonates are of significant interest due to their potential biological activities.

Experimental Protocol: Asymmetric Cyclopropanation of Diethyl (E)-styrylphosphonate

This protocol is based on the work of Midura, Ścianowski, and coworkers.

Materials:

  • (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane derived sulfonium salt

  • Diethyl (E)-styrylphosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Asymmetric Cyclopropanation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMSO.

    • Add the sulfonium salt (1.1 eq) to the NaH/DMSO suspension at room temperature and stir for 30 minutes to generate the ylide.

    • Add a solution of diethyl (E)-styrylphosphonate (1.0 eq) in anhydrous DMSO dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral cyclopropyl phosphonate.

Data Presentation:

α,β-Unsaturated PhosphonateYield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)
Diethyl (E)-styrylphosphonate7585:1580
Diethyl (E)-(4-chlorostyryl)phosphonate7282:1878

Data adapted from Midura, W. H. et al. Tetrahedron Asymmetry 2014, 25, 1488.

Conclusion and Future Outlook

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has proven to be a highly effective and practical chiral auxiliary for a range of important asymmetric transformations. Its straightforward synthesis from inexpensive starting materials, coupled with the high levels of stereoselectivity it imparts, makes it an attractive choice for both academic research and industrial applications. The protocols detailed herein for asymmetric epoxidation, aziridination, and cyclopropanation demonstrate its versatility and reliability. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the role of efficient and accessible chiral auxiliaries like (-)-isothiocineole is set to become even more critical. Future research will likely focus on expanding the scope of its applications to other classes of asymmetric reactions and on the development of catalytic versions of these transformations to further enhance its synthetic utility and sustainability.

References

  • Aggarwal, V. K.; et al. Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities. J. Am. Chem. Soc.2013 , 135 (32), 11951–11966. [Link]

  • Aggarwal, V. K.; et al. Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine. J. Am. Chem. Soc.2010 , 132 (6), 1828–1830. [Link]

  • Bashir, M.; Arshad, M.; Begum, R.; Aggarwal, V. K. Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug. Org. Lett.2023 , 25 (24), 4469–4473. [Link]

  • PubChem. (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. [Link]

  • O'Brien, P. The asymmetric synthesis of terminal aziridines by methylene transfer from sulfonium ylides to imines. Org. Biomol. Chem.2003 , 1, 429-430. [Link]

  • LookChem. 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. [Link]

  • University of Bristol. Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily. [Link]

  • Midura, W. H.; Ścianowski, J.; Banach, A.; Zając, A. Asymmetric synthesis of cyclopropyl phosphonates using chiral terpenyl sulfonium and selenonium ylides. Tetrahedron: Asymmetry2014 , 25, 1488. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting enantiomeric excess degradation in (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

An in-depth guide to diagnosing and preventing enantiomeric excess degradation of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. Introduction Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to diagnosing and preventing enantiomeric excess degradation of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane.

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and pharmaceutical scientists working with (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a valuable chiral sulfide derived from camphor, often used in asymmetric synthesis. A common and critical issue encountered during its use is the degradation of its enantiomeric excess (e.e.), which can compromise experimental outcomes and the stereochemical purity of final products.

As your Senior Application Scientist, I have structured this guide to move from diagnostics to preventative solutions, addressing the entire experimental workflow. We will explore the causality behind each potential failure point, providing you with the knowledge to not only fix the immediate problem but also to prevent its recurrence.

Part 1: Is Your Enantiomeric Excess Really Degrading? The Analytical Cross-Check

The first step in troubleshooting is to validate the measurement itself. An apparent loss of e.e. can often be traced back to the analytical method rather than a chemical transformation.

FAQ: My chiral HPLC/GC analysis shows a lower than expected e.e. or new peaks. Where do I start?

Answer: Before investigating chemical causes, you must confirm the robustness of your analytical method. Inconsistent peak integration, poor resolution, or on-column degradation can all mimic a loss of enantiopurity.

Troubleshooting Your Chiral Chromatography
  • Poor Resolution: The most common issue is incomplete separation of the two enantiomers, leading to inaccurate integration and a falsely low e.e. value.

    • Causality: Enantiomers have identical physical properties in an achiral environment. Separation on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes with differing stabilities.[1][2] If the mobile phase composition or temperature is not optimal, the energy difference between these complexes is insufficient for baseline separation.

    • Solution: Systematically screen different mobile phases. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including sulfides and sulfoxides.[1][3]

  • "Ghost" Peaks: The appearance of unexpected peaks can be confusing. These may not be the other enantiomer but rather impurities or degradation products.

    • Causality: The primary degradation pathway for a thioether is oxidation to the corresponding sulfoxide and, subsequently, the sulfone.[4][5][6] Oxidation of the sulfur atom in (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane creates a new stereocenter, potentially resulting in two diastereomeric sulfoxides, which will have different retention times from the parent sulfide and from each other.

    • Solution: Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unexpected peaks. An increase of 16 amu corresponds to a sulfoxide (M+O), while an increase of 32 amu corresponds to a sulfone (M+O₂).

  • Incorrect Elution Order: Have you correctly identified which peak corresponds to which enantiomer?

    • Causality: Without an enantiomerically pure standard, peak assignment is impossible. The elution order can even change between different chiral columns or methods.[7]

    • Solution: If available, inject a certified standard of the pure (1R,4R,5R) enantiomer to confirm its retention time. If a standard is unavailable, chiroptical detectors (like a circular dichroism detector) can help identify the enantiomers.[7]

Workflow: Validating Your Chiral HPLC Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve sample in mobile phase solvent filter Filter through 0.22 µm PTFE syringe filter prep->filter inject Inject onto Chiral Column (e.g., Cellulose-based CSP) filter->inject run Isocratic or Gradient Elution (e.g., Hexane/IPA) inject->run detect UV/MS Detection run->detect check_res Assess Resolution (Rs > 1.5?) detect->check_res check_peaks Identify Peaks (Retention Time, Mass Spec) check_res->check_peaks calc_ee Integrate and Calculate e.e. check_peaks->calc_ee

Caption: Standard workflow for chiral HPLC analysis.

Protocol: Starting Chiral HPLC Method
ParameterRecommendationRationale
Column Immobilized Polysaccharide CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Broad applicability and high success rate for resolving a wide variety of chiral compounds.[1][3][8]
Mobile Phase n-Hexane / 2-Propanol (IPA)Start with a 90:10 (v/v) mixture and screen other ratios (e.g., 80:20, 95:5).
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC to ensure good peak shape and resolution.
Temperature 25 °CTemperature affects the thermodynamics of interaction; maintain a stable temperature.
Detection UV (e.g., 220 nm) and/or Mass SpectrometryUV for quantification and MS for identity confirmation of peaks.

Part 2: Troubleshooting Chemical Degradation & Racemization

If you have validated your analytical method and confirmed that the enantiomeric excess is indeed degrading, the cause is chemical. The troubleshooting process should follow your experimental workflow, from storage to final purification.

start Problem: Low Enantiomeric Excess q_analysis Is your analytical method validated? start->q_analysis q_storage Was the compound stored correctly? q_analysis->q_storage Yes sol_analysis FIX: Optimize HPLC/GC method. (See Part 1) q_analysis->sol_analysis No q_reaction Are reaction conditions causing degradation? q_storage->q_reaction Yes sol_storage FIX: Store at 2-8°C under inert gas, away from light. q_storage->sol_storage No q_workup Could workup or purification be the issue? q_reaction->q_workup Yes sol_reaction FIX: Modify reaction conditions. (Temp, pH, Atmosphere) q_reaction->sol_reaction No sol_workup FIX: Use mild, non-acidic/basic workup conditions. q_workup->sol_workup No end Solution Identified q_workup->end Yes

Caption: Logic-based troubleshooting flowchart.

FAQ: Can the compound degrade during storage?

Answer: Yes. Improper storage is a common source of degradation before an experiment even begins.

  • Oxidative Degradation: Thioethers (sulfides) are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light.[9] This converts the thioether to a sulfoxide.

    • Prevention: Store the compound in an amber vial under an inert atmosphere (Argon or Nitrogen). Vendor recommendations specify storage at 2-8°C.

  • Acid/Base Contamination: Trace acidic or basic residues on glassware can catalyze degradation or racemization over time.

    • Prevention: Use clean, dry glassware that has been properly neutralized. Avoid storing in containers with acidic or basic residues.

FAQ: My starting material has high e.e., but it drops after my reaction. What reaction conditions are to blame?

Answer: The reaction environment is the most likely source of e.e. degradation. The main culprits are temperature, pH, and reactive species.

1. Thermal Instability
  • Causality: While the bicyclic framework derived from camphor is generally robust, excessive thermal energy can provide the activation energy needed for racemization or decomposition pathways.[10] Racemization of bicyclic systems can occur through reversible ring-opening or bond-cleavage mechanisms that allow for the inversion of a stereocenter.[10][11]

  • Troubleshooting:

    • Run your reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • If high temperatures are required, minimize the reaction time.

    • Consider alternative, lower-temperature synthetic routes if possible.

2. Acid- or Base-Catalyzed Racemization
  • Causality: This is a very common mechanism for racemization.[11][12] Although this molecule lacks a readily abstractable proton at its stereocenters, the sulfur atom is nucleophilic and can be protonated by strong acids.[13] This could potentially initiate a cascade (e.g., a ring-opening equilibrium) that leads to epimerization at one of the chiral centers. Similarly, very strong bases might interact with the molecule in a way that compromises its stereochemical integrity.

  • Troubleshooting:

    • Avoid Strong Acids/Bases: If your reaction conditions are highly acidic or basic, try to find a milder alternative. Use a non-nucleophilic organic base instead of a strong inorganic one, or use a Lewis acid instead of a strong Brønsted acid.

    • Buffer Your System: If pH control is critical, use a buffer system to avoid pH excursions.

    • Neutralize Carefully: During workup, neutralize the reaction mixture carefully and avoid creating localized areas of high acid or base concentration.

3. Oxidative Degradation
  • Causality: As mentioned, thioethers are easily oxidized.[5] Many reagents and reaction conditions can be oxidative. Common laboratory oxidants (e.g., H₂O₂, peroxy acids, or even air at high temperatures) will readily convert the sulfide to a sulfoxide and/or sulfone.[4]

  • Troubleshooting:

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: Run your reactions under a positive pressure of Argon or Nitrogen, especially if heating for prolonged periods.

    • Check Reagent Compatibility: Ensure none of your other reagents are known oxidants or contain peroxide impurities (e.g., in aged ether solvents like THF or diethyl ether).

Thioether (1R,4R,5R)-4,7,7-Trimethyl-6- thiabicyclo[3.2.1]octane (Single Enantiomer) Sulfoxide Sulfoxide Intermediate (Mixture of Diastereomers) Thioether->Sulfoxide [O] (e.g., H₂O₂, Air) Sulfone Sulfone Product (Achiral at Sulfur) Sulfoxide->Sulfone [O]

Caption: Oxidative degradation pathway of the thioether.

FAQ: Can the work-up and purification process lower my e.e.?

Answer: Absolutely. The enantiopurity of your crude product can be compromised during extraction and chromatography.

  • Aqueous Workup: Using strongly acidic or basic aqueous solutions (e.g., 1M HCl, 1M NaOH) for extraction can cause the same racemization issues described above.

    • Solution: Use milder solutions like saturated sodium bicarbonate (weak base) or saturated ammonium chloride (weak acid) for washes.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can, in some cases, catalyze the degradation or racemization of sensitive compounds, especially with prolonged exposure.

    • Solution:

      • Minimize the time your compound spends on the column by using flash chromatography rather than slow gravity chromatography.

      • If you suspect acidity is an issue, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize the acidic sites.

      • Alternatively, consider using a different stationary phase like alumina (which is available in neutral, acidic, or basic forms) or reversed-phase chromatography.

Summary of Troubleshooting Strategies
Problem SourceKey MechanismPreventative Action
Analysis Poor peak resolution, misidentification.Validate method with standards; use LC-MS; screen columns and mobile phases.[8][14]
Storage Oxidation by air/light.Store at 2-8°C under inert gas (Ar/N₂) in an amber vial.
High Temperature Racemization via high-energy pathways.Reduce reaction temperature and time; explore alternative synthetic routes.
Acidic/Basic pH Catalyzed racemization/epimerization.Use mild reagents, buffer the system, and perform careful neutralization.[10][11]
Oxidants Conversion to sulfoxide/sulfone.Degas solvents and maintain an inert atmosphere throughout the reaction.[4][15]
Purification Acid-catalyzed degradation on silica gel.Neutralize silica gel with triethylamine; use alternative stationary phases; minimize purification time.
References
  • Oxidative degradation of inorganic sulphides in the presence of a catalyst based on 3,3', 5,5'-tetra-tert-butyl-4,4'-stilbenequinone . Taylor & Francis Online. [Link]

  • Thiols And Thioethers . Master Organic Chemistry. [Link]

  • Electrochemistry of Sulfides: Process and Environmental Aspects . MDPI. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers . Chemistry LibreTexts. [Link]

  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides . OCLUE. [Link]

  • Atomic Insights into the Oxidative Degradation Mechanisms of Sulfide Solid Electrolytes . Semantic Scholar. [Link]

  • Intrinsic Acidity and Basicity of 2,2,2-Trifluoroethanethiol. The First Experimental and Theoretical Study . ACS Publications. [Link]

  • Atomic insights into the oxidative degradation mechanisms of sulfide solid electrolytes . OSTI.GOV. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions . MDPI. [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery . PMC. [Link]

  • Proposed mechanisms for racemization and related processes . ResearchGate. [Link]

  • Demystifying racemic natural products in the homochiral world . PMC. [Link]

  • Effect of chiral camphor thiolate ligands on the structure and stability of Au19 nanoclusters . Royal Society of Chemistry. [Link]

  • (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane . PubChem. [Link]

  • Racemization, Enantiomerization and Diastereomerization . Books Gateway. [Link]

  • Racemization in Drug Discovery . ORCA - Online Research @ Cardiff. [Link]

  • (1R,4R,5R)-4,7,7-Trimethyl-6-Thiabicyclo[3.2.1]Octane . Tokyo Chemical Industry Co., Ltd. [Link]

  • Highly Enantioselective Oxidation of Sulfides Mediated by a Chiral Titanium Complex . ResearchGate. [Link]

  • 19.11: Racemization . Chemistry LibreTexts. [Link]

  • Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis . MDPI. [Link]

  • Enantiomeric resolution of a series of chiral sulfoxides by high-performance liquid chromatography on polysaccharide-based columns with multimodal elution . PubMed. [Link]

  • Purification of thiols . Chemistry Stack Exchange. [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes . MDPI. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]

  • Chiral High Performance Liquid Chromatography: Review . International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • Highly Enantioselective Oxidation of Sulfides Mediated by a Chiral Titanium Complex . The Journal of Organic Chemistry. [Link]

  • Enantioselective Construction of Chiral Sulfides via Catalytic Electrophilic Azidothiolation and Oxythiolation of N-Allyl Sulfonamides . ACS Publications. [Link]

  • Enantioselective sulfoxidation using Streptomyces glaucescens GLA.0 . RSC Publishing. [Link]

  • Chiral Separation Techniques . Chemist Library. [Link]

  • A Novel Study on Thermal Stability of Camphor Soot Reinforced Coir Fibers . ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. [Link]

  • Thermal Stability of Thiolate Self-Assembled Monolayers on Copper Surface . ResearchGate. [Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study . PMC. [Link]

  • Studies of the thermal stability of thioacetal by IR spectroscopy . ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to purify (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to purify (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane (commonly known as isothiocineole , PubChem CID 45275886)[1].

The primary hurdle is a matter of physical chemistry: this highly lipophilic bicyclic thioether is a liquid at room temperature , boiling at approximately 84 °C under reduced pressure (0.7 kPa / 5 mmHg)[2]. Standard single-solvent cooling or antisolvent crystallization methods will inevitably fail, yielding an intractable oil rather than a crystalline solid.

To bypass this limitation, we must leverage supramolecular chemistry. This guide provides a deep dive into thiourea inclusion co-crystallization , the gold-standard methodology for solid-state isolation of this compound[3].

🔬 Troubleshooting & FAQs

Q1: I dissolved my crude isothiocineole in hexanes and cooled it to -20 °C, but it just forms an oil. What is going wrong? A1: You are observing "oiling out" (liquid-liquid phase separation) rather than crystallization. Isothiocineole has an asymmetrical, sterically bulky structure that depresses its freezing point well below standard laboratory freezer temperatures. Because it cannot pack efficiently into a crystal lattice on its own under these conditions, it will not crystallize neat or from standard organic solvents. You must force it into a solid state by forming a co-crystal.

Q2: Why use thiourea instead of urea for the co-crystallization? A2: This comes down to the spatial dimensions of the host lattice. Both urea and thiourea form hydrogen-bonded networks with one-dimensional channels. However, urea channels are narrow and strictly favor linear alkanes. Thiourea forms a rhombohedral crystal lattice with larger channels (cross-section ~5.8–7.1 Å). The steric bulk of the bicyclo[3.2.1]octane core and the three methyl groups of isothiocineole fit perfectly into the thiourea channel, forming a thermodynamically stable host-guest inclusion complex[3].

Q3: How do I optimize the solvent conditions for this inclusion complex? A3: Methanol is the optimal solvent. The causality here is driven by differential solubility: thiourea is highly soluble in warm methanol, whereas the isothiocineole-thiourea inclusion complex experiences a sharp drop in solubility at lower temperatures (0–4 °C). Using solvents like ethanol or isopropanol alters the hydrogen-bonding dynamics required for the host lattice assembly, significantly reducing your yield.

Q4: How do I recover my pure isothiocineole after the co-crystals are formed? A4: The inclusion complex is non-covalent; it is held together solely by van der Waals forces within the hydrogen-bonded thiourea network. By partitioning the crystals between water and a non-polar solvent (like pentane), the thiourea host lattice dissolves completely into the aqueous phase, releasing the pure isothiocineole into the organic phase.

📊 Quantitative Data Presentation

To understand the efficiency of thiourea co-crystallization compared to traditional distillation, review the comparative data below based on optimized protocols by[3]:

Purification MethodPhysical State IsolatedTypical Yield (%)Enantiomeric Ratio (er)Purity Profile
Direct Cooling (-20°C) Oil / LiquidN/A (Fails)N/AUnpurified
Fractional Distillation Liquid~36%Up to 99:1*Prone to thermal isomerization
Thiourea Co-crystallization Solid (Complex)20–30%94:6 to >99:1>98% (High fidelity separation)

*Note: While distillation can achieve high er under strictly controlled conditions, historical attempts often led to partial racemization due to the thermal instability of the intermediate radical species. Co-crystallization avoids thermal degradation entirely.[4]

⚙️ Experimental Protocol: Self-Validating Thiourea Co-Crystallization

This protocol is designed as a self-validating system . At critical junctures, specific visual and chemical checkpoints will confirm that the thermodynamic pathways are proceeding correctly.

Phase 1: Host Lattice Assembly
  • Preparation of Host Solution: In a round-bottom flask, dissolve 3.0 equivalents of thiourea in a minimal volume of hot methanol (approx. 60 °C).

  • Guest Addition: Slowly add the crude liquid (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane (1.0 equivalent) to the hot methanolic solution with continuous magnetic stirring.

  • Equilibration: Maintain heating at 60 °C for 10 minutes. Causality: This ensures complete homogenization and prevents premature kinetic precipitation, which would trap impurities in the lattice.

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature over 2 hours.

  • Crystallization: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize precipitation.

    • Self-Validation Checkpoint 1: The formation of distinct, white needle-like crystals confirms successful host lattice assembly. If an oil drops out, the methanol volume is too low, or cooling was too rapid.

Phase 2: Isolation & Dissociation
  • Filtration: Filter the white crystalline complex under vacuum. Wash the crystals with a small volume of ice-cold methanol to remove surface-adhered impurities (e.g., dehydroisothiocineole).

  • Biphasic Dissociation: Transfer the isolated crystals to a separatory funnel. Add deionized water and pentane (1:1 v/v) and shake vigorously.

    • Self-Validation Checkpoint 2: The complete disappearance of the solid crystals validates that the solid was indeed a reversible inclusion complex. The thiourea partitions into the water, while the isothiocineole partitions into the pentane.

  • Recovery: Separate the organic (pentane) layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified liquid isothiocineole.

🗺️ Workflow Visualization

Workflow N1 Crude Isothiocineole (Liquid at RT) N2 Thiourea Addition (in Hot Methanol) N1->N2 N3 Co-Crystallization (Cooling to 0-4°C) N2->N3 Thermodynamically driven host lattice formation N4 Vacuum Filtration N3->N4 N5 Thiourea Inclusion Complex (Solid) N4->N5 Retentate N6 Impurities (Filtrate) N4->N6 Discard N7 Biphasic Dissociation (Water / Pentane) N5->N7 Break hydrogen bonds N8 Pure Isothiocineole (Organic Phase) N7->N8 Phase separation

Workflow for the thiourea co-crystallization and recovery of pure isothiocineole.

📚 References

  • Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Flash Chromatography Purification Protocols for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Welcome to the technical support center for the purification of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. This guide, designed for researchers, scientists, and drug development professionals, provides in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to streamline your flash chromatography protocols for this unique bicyclic thioether.

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane , also known as (-)-Isothiocineole, is a colorless to almost colorless clear liquid with a molecular weight of 170.31 g/mol and a formula of C₁₀H₁₈S.[1][2] Its distinct structure presents specific challenges and considerations for achieving high purity. This guide will address these nuances, providing a framework for robust and reproducible purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane using flash chromatography?

A1: The primary challenges stem from its thioether functionality and relatively non-polar nature. Thioethers can be susceptible to oxidation on silica gel, potentially forming the corresponding sulfoxide.[3] This can lead to yield loss and the introduction of a new, more polar impurity that may be difficult to separate. Additionally, as a non-polar compound, it may elute quickly with standard solvent systems, requiring careful optimization for good separation from other non-polar impurities.

Q2: What is the recommended starting point for developing a TLC method for this compound?

A2: A good starting point for TLC method development is a non-polar solvent system. A mixture of hexane and ethyl acetate is a versatile baseline.[4] Begin with a ratio of 8:2 or 9:1 hexane:ethyl acetate.[5] If the compound has a very high Rf value (travels too far up the plate), increase the proportion of hexane.[4] Conversely, if it barely moves from the baseline, a slight increase in the more polar ethyl acetate may be necessary. The goal is to achieve an Rf value between 0.13 and 0.40 for optimal separation in flash chromatography.[4]

Q3: My compound appears to be degrading on the silica TLC plate. How can I confirm this and what can I do?

A3: To confirm degradation on silica, you can perform a 2D TLC analysis. Spot the compound on the TLC plate, run it in a suitable solvent system, and then, after drying, turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates degradation.[6] If degradation is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[6][7]

Q4: Can I use reversed-phase flash chromatography for this compound?

A4: Yes, reversed-phase flash chromatography is a viable option, particularly if the impurities are more non-polar than the target compound or if there are issues with silica gel stability.[8][9] For reversed-phase, the stationary phase would be non-polar (e.g., C18-bonded silica), and the mobile phase would be a polar solvent mixture, such as water and methanol or acetonitrile.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the flash chromatography purification of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane.

Problem 1: Poor Separation of the Target Compound from a Close-Running Impurity.
  • Possible Cause: The chosen solvent system may not be optimal for resolving the two compounds.

  • Solution:

    • Re-evaluate your TLC: Systematically test a range of solvent systems with varying polarities. Try replacing ethyl acetate with other moderately polar solvents like diethyl ether or dichloromethane to alter the selectivity of the separation.

    • Consider a shallower gradient: If using gradient flash chromatography, a shallower gradient around the elution point of your compound can improve resolution.[10]

    • Change the stationary phase: If normal phase silica is not providing adequate separation, consider using alumina or a bonded phase silica column.

Problem 2: The Compound Elutes Very Quickly (High Rf), Even with High Hexane Concentrations.
  • Possible Cause: The compound is highly non-polar.

  • Solution:

    • Use a less polar mobile phase: If you are already using a high percentage of hexane, you can try using even less polar solvents like petroleum ether or cyclohexane in your mobile phase.

    • Increase the column length or use a smaller particle size silica: This will increase the number of theoretical plates and may improve separation of fast-eluting compounds.

Problem 3: A New, More Polar Spot Appears in Later Fractions.
  • Possible Cause: This is likely due to the oxidation of the thioether to a sulfoxide on the silica gel column.[3]

  • Solution:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base like triethylamine (0.1-1% v/v) in your mobile phase. This can help to neutralize acidic sites on the silica that may promote oxidation.

    • Use an alternative stationary phase: Alumina is generally less acidic than silica gel and can be a good alternative to prevent oxidation.[7]

    • Work quickly: Minimize the time the compound spends on the column to reduce the opportunity for oxidation.

Problem 4: Low Recovery of the Compound from the Column.
  • Possible Cause:

    • Irreversible adsorption or degradation on the column.

    • The compound may be eluting in very broad fractions, making it difficult to detect.

  • Solution:

    • Check for stability on silica: As mentioned in the FAQs, confirm the stability of your compound on silica gel using 2D TLC.[6]

    • Concentrate fractions: If you suspect dilute fractions, try concentrating a wider range of fractions around the expected elution point and re-analyzing by TLC or another analytical method.[6]

    • Dry loading: If you are wet-loading the sample in a strong solvent, it can cause band broadening and poor separation. Consider dry loading the sample by adsorbing it onto a small amount of silica gel or an inert support like Celite®.[11]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC plates: Use standard silica gel 60 F254 plates.

  • Prepare spotting solutions: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the plates: Using a capillary tube, apply a small spot of the solution to the baseline of the TLC plate.

  • Develop the plates: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a non-polar mixture like 9:1 hexane:ethyl acetate.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it, and mark the solvent front. Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which is effective for oxidizing functional groups like thioethers).

  • Calculate Rf values: Measure the distance traveled by the spot and the solvent front and calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize the solvent system: Adjust the solvent ratio to achieve an Rf value for the target compound between 0.13 and 0.40, with good separation from impurities.[4]

Protocol 2: Flash Chromatography Purification - Normal Phase
  • Column Packing (Slurry Method):

    • Choose an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[11]

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by your TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase. A focused gradient around the elution point of your compound can improve resolution.[10]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Method Development

Solvent System (v/v)PolarityRecommended for...
95:5 Hexane:Ethyl AcetateLowInitial screening of non-polar compounds.
80:20 Hexane:Ethyl AcetateLow-MediumIf the compound has a low Rf in the 95:5 system.
90:10 Hexane:DichloromethaneLowAn alternative non-polar system to alter selectivity.
98:2 Hexane:Diethyl EtherVery LowFor very non-polar compounds that elute too quickly.

Visualizations

Workflow for Flash Chromatography Method Development

MethodDevelopment cluster_TLC TLC Optimization cluster_Flash Flash Chromatography TLC_Start Start with 9:1 Hexane:EtOAc TLC_Run Run TLC Plate TLC_Start->TLC_Run TLC_Visualize Visualize Spots TLC_Run->TLC_Visualize TLC_Rf Calculate Rf TLC_Visualize->TLC_Rf TLC_Decision Is 0.13 < Rf < 0.40? TLC_Rf->TLC_Decision TLC_Adjust_More_Polar Increase EtOAc % TLC_Decision->TLC_Adjust_More_Polar Rf too low TLC_Adjust_Less_Polar Increase Hexane % TLC_Decision->TLC_Adjust_Less_Polar Rf too high TLC_Success Optimal Solvent System Found TLC_Decision->TLC_Success Yes TLC_Adjust_More_Polar->TLC_Run TLC_Adjust_Less_Polar->TLC_Run Flash_Pack Pack Column TLC_Success->Flash_Pack Proceed to Flash Flash_Load Dry Load Sample Flash_Pack->Flash_Load Flash_Elute Elute with Optimized Solvent Flash_Load->Flash_Elute Flash_Collect Collect & Analyze Fractions Flash_Elute->Flash_Collect Flash_Combine Combine Pure Fractions Flash_Collect->Flash_Combine Flash_Evaporate Evaporate Solvent Flash_Combine->Flash_Evaporate Flash_Product Pure Product Flash_Evaporate->Flash_Product

Caption: Workflow for developing a flash chromatography method, starting with TLC optimization.

Troubleshooting Logic for Poor Separation

Troubleshooting Start Poor Separation Observed Check_TLC Re-evaluate TLC with different solvents? Start->Check_TLC Check_Gradient Using Gradient Flash? Check_TLC->Check_Gradient No Action_TLC Test Hexane with DCM or Diethyl Ether Check_TLC->Action_TLC Yes Check_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina)? Check_Gradient->Check_Stationary_Phase No Action_Gradient Use a Shallower Gradient Check_Gradient->Action_Gradient Yes Check_Stationary_Phase->Start No/Re-evaluate Action_Stationary_Phase Switch to Alumina Column Check_Stationary_Phase->Action_Stationary_Phase Yes Success Improved Separation Action_TLC->Success Action_Gradient->Success Action_Stationary_Phase->Success

Caption: Decision tree for troubleshooting poor separation in flash chromatography.

References

  • Sorbent Technologies, Inc. (2025, August 11).
  • Agilent. TROUBLESHOOTING GUIDE.
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • Organic Syntheses. (2025, June 19).
  • PubChem. (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane.
  • VWR. (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane ≥94.0% (by GC).
  • University of Rochester.
  • Tokyo Chemical Industry. (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane.
  • Teledyne ISCO. Flash Method Development in a Flash.
  • BenchChem. Technical Support Center: Synthesis of Bicyclic Episulfides.
  • King Group.
  • OperaChem. (2024, February 24).
  • NSF PAR. (2023, August 17). Silica particles convert thiol-containing molecules to disulfides.

Sources

Reference Data & Comparative Studies

Validation

comparing catalytic efficiency of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane vs thiocamphor

Catalytic Efficiency Comparison: (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane vs. Thiocamphor in Asymmetric Organocatalysis Executive Synthesis In the landscape of asymmetric organocatalysis, camphor-derived sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Catalytic Efficiency Comparison: (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane vs. Thiocamphor in Asymmetric Organocatalysis

Executive Synthesis

In the landscape of asymmetric organocatalysis, camphor-derived sulfur compounds represent a privileged class of stereodirecting scaffolds. However, subtle structural variations dictate entirely divergent catalytic behaviors. This guide provides an in-depth comparative analysis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (widely known as Aggarwal’s catalyst) and (1R)-thiocamphor . While both share a bornane-derived heritage, their hybridization states—an sp3 thioether versus an sp2 thioketone—fundamentally alter their catalytic efficiency, turnover numbers (TON), and mechanistic utility in drug development and complex target synthesis.

Structural Causality & Mechanistic Profiling

Aggarwal's Catalyst: The sp3 Bicyclic Shield (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is a highly rigid, bicyclic chiral sulfide. Its design is a masterclass in stereoelectronic control. When alkylated to form a sulfonium salt and subsequently deprotonated, it generates a sulfur ylide. The causality behind its exceptional enantioselectivity lies in its steric topography: the methylene unit of the[2.2.1] bicycle strongly repels the ylide substituent, forcing the active species into a single, highly predictable conformation[1]. Furthermore, the camphor moiety effectively blocks the si face during the nucleophilic addition to aldehydes, proceeding via a highly ordered betaine transition state[1]. This minimizes reversibility, allowing the catalyst to achieve >95% enantiomeric excess (ee) at sub-stoichiometric loadings (typically 5 mol%)[1],[2].

Thiocamphor: The sp2 Dipolarophile Conversely, thiocamphor features an sp2 -hybridized thiocarbonyl (C=S) group. The C=S bond is highly reactive toward nucleophiles and dipoles due to the weak π -overlap between carbon and sulfur, making it an excellent substrate for thiophilic or carbophilic additions[3]. However, because the sp2 geometry is planar at the reaction center, it lacks the rigid, three-dimensional facial shielding inherent to sp3 sulfonium ylides. As a result, thiocamphor operates poorly as a turnover organocatalyst. Instead, its "efficiency" is realized when used as a stoichiometric chiral auxiliary or reactant—such as in 1,3-dipolar cycloadditions with nitrilimines[4] or via oxidation to a sulfine to direct the asymmetric synthesis of imines[3].

Mechanistic Workflows

G A Chiral Sulfide [3.2.1]octane B Sulfonium Salt A->B Alkylation C Sulfur Ylide B->C Deprotonation D Betaine State C->D Aldehyde E Chiral Epoxide D->E Elimination E->A Recovery

Catalytic cycle of Aggarwal's sulfide in asymmetric epoxidation.

G A Thiocamphor (C=S) B Sulfine (C=S=O) A->B Oxidation C Cycloadduct A->C Dipolar Cycloaddition D Chiral Imine B->D Amine Addition

Reaction pathways of thiocamphor via cycloaddition and sulfine intermediates.

Comparative Catalytic Efficiency Data

The following table synthesizes the quantitative performance metrics of both compounds, highlighting why Aggarwal's catalyst is preferred for catalytic turnover, whereas thiocamphor is reserved for stoichiometric scaffold building.

Parameter(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane(1R)-Thiocamphor
Primary Application Asymmetric Epoxidation / Aziridination1,3-Dipolar Cycloadditions / Sulfine Precursor
Active Sulfur State sp3 (Sulfonium Ylide) sp2 (Thioketone / Sulfine)
Typical Loading 5 – 20 mol% (True Catalyst)100 mol% (Stoichiometric Auxiliary)
Stereoselectivity >95% ee (Enantioselective)Moderate to High dr (Diastereoselective)
Catalytic Turnover High (TON > 20)N/A (Consumed in reaction)
Reusability Excellent (Recovered via chromatography)Poor (Requires destructive cleavage to remove)

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols detail the optimal use-cases for both compounds, explaining the chemical causality behind each step.

Protocol A: Catalytic Asymmetric Epoxidation using Aggarwal's Catalyst[1]

This protocol utilizes a metal-catalyzed carbene transfer to generate the ylide in situ, avoiding the handling of explosive diazo compounds and allowing the sulfide to truly act as a catalyst.

  • Preparation of the Reaction Matrix: In an oven-dried flask under argon, dissolve the target aldehyde (1.0 equiv) and (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (0.05 equiv, 5 mol%) in anhydrous acetonitrile.

  • Carbene Precursor Addition: Add a tosylhydrazone sodium salt (1.5 equiv) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 5 mol%). Causality: The phase-transfer catalyst ensures the continuous, slow dissolution of the hydrazone salt, preventing a spike in carbene concentration that would lead to dimerization.

  • Catalytic Initiation: Introduce a transition metal co-catalyst (e.g., Rh2​(OAc)4​ , 1 mol%). Stir the mixture at room temperature for 12–24 hours. Causality: The rhodium catalyst decomposes the diazo intermediate into a metal carbene, which is rapidly intercepted by the highly nucleophilic sp3 sulfide to form the stereodefined ylide.

  • Quench and Recovery: Quench the reaction with water, extract with dichloromethane, and concentrate. Purify the chiral epoxide via silica gel chromatography. The non-polar sulfide catalyst elutes early and can be recovered quantitatively (>95%) without loss of future asymmetric induction[1].

Protocol B: 1,3-Dipolar Cycloaddition using Thiocamphor[4]

This protocol leverages the high dipolarophilicity of the C=S bond to synthesize complex, stereodefined heterocyclic frameworks.

  • Reagent Solvation: In a round-bottom flask, dissolve (1R)-thiocamphor (1.0 equiv) and an α -bromoglyoxalate derivative (1.2 equiv) in anhydrous dichloromethane (DCM) at ambient temperature.

  • Dipole Generation: Add triethylamine (1.5 equiv) dropwise over 10 minutes. Causality: The base dehydrohalogenates the α -bromoglyoxalate in situ to generate a transient, highly reactive nitrilimine dipole. Slow addition prevents dipole-dipole dimerization.

  • Cycloaddition: Allow the mixture to stir at room temperature for 4-6 hours. The deep color of the thioketone will gradually fade as the C=S bond is consumed by the dipole to form the camphane-fused 1,3,4-thiadiazole[4].

  • Isolation: Wash the organic layer with 1M HCl to remove amine salts, dry over MgSO4​ , and concentrate. The resulting diastereomers can be separated and their absolute configuration at the newly formed stereocenter confirmed via X-ray crystallography[4].

References

  • Effect of sulfide structure on enantioselectivity in catalytic asymmetric epoxidation of aldehydes: Mechanistic insights and implications Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Fit-for-Purpose Synthesis of an Aza-Cryptophycin Analogue as the Payload for an Antibody–Drug Conjugate Organic Process Research & Development (ACS) URL:[Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review RSC Advances (Royal Society of Chemistry) URL:[Link]

  • ChemInform Abstract: Thiocarbonyl Compounds as Specific Tools for Organic Synthesis ResearchGate / ChemInform URL:[Link]

Sources

Comparative

Reproducibility and Performance Guide: Asymmetric Synthesis and Application of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Executive Summary The chiral sulfide (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, commonly known as (-)-isothiocineole, is a highly privileged reagent for sulfur ylide-mediated asymmetric epoxidations and aziri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral sulfide (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, commonly known as (-)-isothiocineole, is a highly privileged reagent for sulfur ylide-mediated asymmetric epoxidations and aziridinations[1]. Historically, the Corey-Chaykovsky reaction was limited by the lack of scalable, highly enantioselective, and easily recoverable chiral sulfides[2]. The development and optimization of isothiocineole by the Aggarwal group have resolved these bottlenecks, enabling the robust synthesis of complex active pharmaceutical ingredients (APIs), such as the anti-tuberculosis drug bedaquiline[1].

This guide objectively compares the reproducibility of isothiocineole's multigram synthesis against alternative chiral sulfides and provides validated, step-by-step protocols for its application in asymmetric synthesis.

Part 1: Reproducibility in Catalyst Synthesis

The Mechanistic Causality of the Optimized Route

Early attempts to synthesize isothiocineole directly from (+)-limonene and elemental sulfur (dating back to the 1930s) suffered from poor reproducibility, low yields, and partial racemization[3]. In these historical protocols, limonene acted as both the carbon skeleton source and the hydrogen source. The abstraction of chiral allylic protons from limonene during sulfurization led to the formation of undesired by-products and a degradation of enantiopurity[3].

To solve this, a highly reproducible, one-step multigram synthesis was developed by introducing γ-terpinene into the reaction mixture[2][3].

  • Causality of γ-Terpinene: γ-Terpinene acts as a highly efficient radical chain transfer agent. It readily donates hydrogen atoms to the radical intermediates formed during the sulfurization process, thereby completely suppressing the abstraction of protons from the chiral limonene starting material. This preserves the stereochemical integrity of the product (er >99:1) and dramatically increases the yield[2][3].

  • Causality of Distillation over Chromatography: For multigram scale-up (>50 g), traditional silica gel chromatography is economically and practically unviable. The optimized protocol utilizes a simple Vigreux fractional distillation to separate the product from the p-cymene by-product, ensuring a highly reproducible and scalable isolation process[4].

Part 2: Performance Comparison vs. Alternative Chiral Sulfides

When evaluating chiral sulfides for asymmetric epoxidation, researchers typically weigh synthetic accessibility against stereochemical performance. Isothiocineole offers a superior balance compared to legacy alternatives like Eliel’s oxathiane and camphor-derived sulfides[5].

Quantitative Performance Data

The following table summarizes the performance of various chiral sulfides in the standard asymmetric epoxidation of benzaldehyde to form trans-stilbene oxide:

Chiral Sulfide CatalystSynthesis StepsOverall Catalyst YieldEpoxidation ee (%)Epoxidation dr (trans:cis)Scalability
Eliel's Oxathiane 4–5<30%90–95%>95:5Poor (Requires expensive chiral pool)
Camphor-derived Sulfides 3–440–50%80–92%~80:20Moderate (Multi-step synthesis)
(-)-Isothiocineole [2][5]161–81%94–98%>91:9Excellent (1-step from limonene)

Key Takeaway: Isothiocineole is the only catalyst in its class that can be synthesized in a single step from cheap, commercially available starting materials while consistently delivering >94% ee and excellent diastereoselectivity[2][5].

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating critical checkpoints to ensure reproducibility.

Protocol A: Multigram Synthesis of (-)-Isothiocineole[3][4]
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Add (+)-limonene (1.0 equiv), finely powdered elemental sulfur (1.0 equiv), and γ-terpinene (1.0 equiv).

    • Self-Validation Check: Ensure the elemental sulfur is thoroughly pulverized. Clumped sulfur drastically reduces the surface area, leading to incomplete conversion and lower yields.

  • Thermal Activation: Heat the vigorously stirring mixture to exactly 125 °C under a positive nitrogen atmosphere for 24 hours.

    • Causality: Temperature control is critical. Dropping below 120 °C stalls the radical initiation, while exceeding 130 °C accelerates side-reactions and induces thermal racemization of the product.

  • Primary Distillation: Replace the reflux condenser with a short-path distillation head. Distill off the unreacted γ-terpinene and the p-cymene by-product under moderate vacuum.

  • Fractional Distillation: Perform a Vigreux fractional distillation on the remaining residue. Collect the pure (-)-isothiocineole fraction at 110 °C under high vacuum (0.60 mmHg).

Protocol B: Asymmetric Epoxidation via Benzylsulfonium Salt[2][4]
  • Salt Formation: Dissolve (-)-isothiocineole in anhydrous dichloromethane (DCM). Add benzyl bromide (1.2 equiv) and silver triflate (1.2 equiv). Stir in the dark at room temperature for 24 hours. Filter the precipitated silver bromide to isolate the benzylsulfonium triflate salt.

  • Ylide Generation & Reaction: In a reaction flask, combine the sulfonium salt (1.2 equiv) and the target aldehyde (1.0 equiv) in a biphasic mixture of DCM and water (1:1 v/v). Cool the mixture to 0 °C.

  • Base Addition: Slowly add solid KOH (or highly concentrated aqueous KOH) to the vigorously stirring mixture.

    • Causality: The biphasic DCM/water system combined with KOH ensures the slow, controlled deprotonation of the sulfonium salt. This steady-state generation of the highly reactive sulfur ylide prevents its rapid decomposition, allowing it to efficiently attack the aldehyde.

  • Catalyst Recovery: After the reaction is complete (monitored by TLC), separate the organic layer, concentrate, and load onto a short silica plug. Elute first with petroleum ether to quantitatively recover the unreacted (-)-isothiocineole, then switch to an ethyl acetate/hexane gradient to isolate the pure epoxide.

Part 4: Mechanistic Pathway Visualization

The exceptional diastereoselectivity (trans over cis) observed with isothiocineole is dictated by the reversibility of the betaine intermediate formation[2]. The anti-betaine (leading to the trans-epoxide) undergoes rapid ring closure, whereas the syn-betaine (leading to the cis-epoxide) experiences severe steric clashes with the bulky isothiocineole framework, causing it to revert to the starting ylide rather than closing the ring[2].

G N1 Sulfonium Salt (Isothiocineole-derived) N3 Sulfur Ylide (Reactive Intermediate) N1->N3 Deprotonation N2 Base (KOH/H2O) N2->N3 N5 anti-Betaine (Reversible Step) N3->N5 Re-face attack N6 syn-Betaine (Reversible Step) N3->N6 Si-face attack N4 Aldehyde / Imine N4->N5 N4->N6 N5->N3 Reversion (k_rev) N7 trans-Epoxide / Aziridine (Major Product) N5->N7 Ring Closure (k_c) N6->N3 Reversion (k_rev) N8 cis-Epoxide / Aziridine (Minor Product) N6->N8 Ring Closure (k_c) N9 Recovered Isothiocineole (Recycled Catalyst) N7->N9 Leaving Group N8->N9 Leaving Group

Reaction pathway of sulfur ylide-mediated asymmetric epoxidation highlighting betaine reversibility.

References

  • Bashir, M., Begum, R., & Aggarwal, V. K. "Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug." Organic Letters - ACS Publications. Available at:[Link]

  • Illa, O., Arshad, M., Ros, A., McGarrigle, E. M., & Aggarwal, V. K. "Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities." Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Ghorai, S., & Tiwari, D. P. "Recent Developments in Stereoselective Reactions of Sulfonium Ylides." MDPI. Available at:[Link]

  • Fearraigh, M. P., et al. "Synthesis of Isothiocineole and Application in Multi-gram Scale Sulfur Ylide-mediated Asymmetric Epoxidation and Aziridination." Research Repository UCD. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS Data for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Chromatogram In the realm of analytical chemistry, particularly within the fast-paced environments of fragrance development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Chromatogram

In the realm of analytical chemistry, particularly within the fast-paced environments of fragrance development and pharmaceutical research, the generation of data is but the first step. The true measure of our work lies in its reproducibility, accuracy, and ultimate reliability. This guide is designed for the discerning scientist who understands that a peak on a chromatogram is not an absolute truth but a data point requiring rigorous verification.

We will delve into the specific challenges and nuances of analyzing (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a volatile bicyclic thioether known for its potent aroma profile.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for such analyses, its power is only fully realized through a systematic and robust validation process. This document eschews a simple checklist approach. Instead, it provides a logical and scientific framework for cross-validating your GC-MS data, ensuring it is not just generated, but thoroughly understood and defensible. We will explore the causality behind our methodological choices, compare GC-MS to viable alternatives, and provide the detailed protocols necessary to implement these strategies in your own laboratory.

The Analyte: Understanding (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS No. 5718-75-2) is a sulfur-containing bicyclic monoterpene derivative.[2][3] It is also known by synonyms such as (-)-Isothiocineole.[4] Its potent and characteristic aroma, often associated with grapefruit, makes it a valuable component in the flavor and fragrance industry.[1] From a drug development perspective, its unique structure may serve as a building block in the synthesis of novel pharmaceutical compounds.[5]

The analytical challenge with this and similar volatile sulfur compounds lies in their reactivity, potential for adsorption onto analytical surfaces, and the need for high sensitivity, as they are often active at very low concentrations.[4][6]

The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds due to its exceptional separating power (GC) and highly specific detection capabilities (MS).[7] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is paramount for achieving the low detection limits required for potent aroma compounds.

Proposed GC-MS Analytical Protocol

Rationale for Parameter Selection:

  • Column (HP-5ms or equivalent): A non-polar 5% phenyl-methylpolysiloxane column is chosen for its excellent resolving power for a wide range of volatile and semi-volatile compounds, including terpenes and their derivatives.[6] Its low bleed characteristics are crucial for high-sensitivity MS detection.

  • Inlet: Splitless injection is employed to ensure the maximum transfer of the analyte onto the column, which is critical for trace-level analysis.

  • Oven Program: The program starts at a low temperature to trap volatile analytes at the head of the column, followed by a controlled ramp to elute the target compound and other matrix components effectively.

  • Mass Spectrometer (SIM Mode): To maximize sensitivity and selectivity, we will not scan the full mass range. Instead, we will monitor specific ions characteristic of our target molecule. The molecular ion (m/z 170) is a primary candidate.[6] Other abundant and characteristic fragment ions should be determined by an initial full-scan injection of a standard. This targeted approach significantly reduces noise and enhances the signal-to-noise ratio.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane in a suitable solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Depending on the matrix, sample preparation could involve liquid-liquid extraction, solid-phase microextraction (SPME), or simple dilution. The goal is to isolate the analyte and remove interfering matrix components.

  • GC-MS System Configuration:

    • GC System: Agilent 6890N or equivalent.

    • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[6]

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.[6]

  • Mass Spectrometer Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 170 (molecular ion), plus two to three other confirmatory fragment ions determined from a full-scan analysis.[6]

    • Dwell Time: 100-200 ms per ion.[6]

  • Injection: Inject 1-2 µL of the prepared standard or sample.[6]

The Core Directive: Cross-Validation of the GC-MS Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] Cross-validation, in this context, refers to the rigorous comparison and verification of this primary GC-MS method. This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][9][10]

The Cross-Validation Workflow

The following diagram illustrates the logical flow for a comprehensive cross-validation study.

CrossValidationWorkflow cluster_0 Method Development & Definition cluster_1 ICH Q2(R2) Validation Parameters cluster_2 Comparative Method Analysis cluster_3 Final Assessment P1 Define Analytical Target Profile (ATP) P2 Develop Primary GC-MS Method (Protocol from Section 2.1) P1->P2 V1 Specificity (Peak Purity, Orthogonal Method) P2->V1 V2 Linearity & Range (Calibration Curve) P2->V2 V3 Accuracy (Spike/Recovery) P2->V3 V4 Precision (Repeatability & Intermediate) P2->V4 V5 LOD & LOQ (S/N Ratio or Calibration Slope) P2->V5 V6 Robustness (Deliberate Parameter Variation) P2->V6 C3 Analyze Identical Samples with All Three Methods P2->C3 V1->C3 V2->C3 V3->C3 V4->C3 V5->C3 V6->C3 C1 Alternative Method 1: GC-FID Analysis C1->C3 C2 Alternative Method 2: GC-SCD Analysis C2->C3 C4 Statistical Comparison of Results (e.g., Bland-Altman, t-test) C3->C4 F1 Validated, Cross-Verified Method with Defined Performance Characteristics C4->F1

Caption: Workflow for the cross-validation of the GC-MS method.

Detailed Protocol for Validation Parameters (ICH Q2(R2))

The following protocols are designed to be a self-validating system. Each parameter tests a different aspect of the method's performance, and together, they provide a comprehensive picture of its reliability.[9][11]

Validation Parameter Purpose Experimental Protocol Acceptance Criteria (Typical)
Specificity To ensure the signal is solely from the analyte of interest.1. Analyze a blank matrix (e.g., the perfume base without the analyte) to check for interferences at the analyte's retention time. 2. Analyze the analyte in the presence of expected impurities or related compounds. 3. Perform peak purity analysis using the MS detector's full scan data.No interfering peaks at the retention time of the analyte. Peak purity index > 990 (instrument dependent).
Linearity To demonstrate a proportional relationship between signal response and analyte concentration.1. Prepare and analyze a minimum of five concentration levels, from the LOQ to 120% of the working concentration. 2. Plot the peak area against the concentration. 3. Perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999.[12]
Range The concentration interval where the method is precise, accurate, and linear.The range is confirmed by the successful validation of linearity, accuracy, and precision studies.Stated as the interval from LOQ to the highest validated concentration.
Accuracy The closeness of the measured value to the true value.1. Perform spike-recovery experiments. Add known amounts of the analyte to a blank matrix at three concentration levels (low, medium, high). 2. Analyze in triplicate at each level. 3. Calculate the percentage recovery.Mean recovery between 98-102% for assay.[11][12]
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision: RSD ≤ 3%.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration that can be reliably detected and quantified.LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of 3:1. LOQ: Determine the concentration that yields an S/N ratio of 10:1. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.LOQ must be demonstrated with acceptable accuracy and precision.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.1. Introduce small, deliberate changes to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate). 2. Analyze a sample under each condition. 3. Evaluate the impact on retention time and peak area.Results should remain within the acceptance criteria for accuracy and precision.

Comparative Analysis: GC-MS vs. Alternative Methods

A crucial part of a comprehensive guide is an objective comparison with other available technologies. For the analysis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, the main alternatives to GC-MS are GC with Flame Ionization Detection (GC-FID) and GC with a sulfur-specific detector, such as the Sulfur Chemiluminescence Detector (SCD).

GC with Flame Ionization Detection (GC-FID)

GC-FID is a workhorse in many analytical labs. The detector measures the current produced when organic compounds are burned in a hydrogen flame.

  • Strengths: Highly robust, wide linear range, and relatively low cost. It is excellent for quantifying major components in a mixture.[13]

  • Weaknesses: It is a non-specific detector. It will respond to virtually all carbon-containing compounds, making it susceptible to interferences from co-eluting matrix components. This lack of specificity is a significant drawback for trace-level analysis in complex matrices like fragrances or biological samples. It also cannot provide structural information for compound identification.

GC with Sulfur Chemiluminescence Detection (GC-SCD)

The SCD is a highly specific detector that relies on the chemiluminescent reaction of sulfur monoxide (formed in a high-temperature burner) with ozone.[1][8][14]

  • Strengths: Extraordinarily specific to sulfur-containing compounds, virtually eliminating matrix interferences from non-sulfur compounds. It offers excellent sensitivity (picogram-level) and an equimolar response, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure.[1][14]

  • Weaknesses: The primary drawback is the cost and complexity of the detector compared to FID or even some MS systems. Like FID, it does not provide any mass spectral information for structural confirmation.

Head-to-Head Performance Comparison

To cross-validate the primary GC-MS method, a set of identical samples (e.g., spiked matrix at low, medium, and high concentrations) should be analyzed on all three systems.

Parameter GC-MS (SIM Mode) GC-FID GC-SCD
Specificity High (based on m/z)Low (non-specific)Very High (sulfur-specific)
Sensitivity (LOD) Very Good (ng/mL to pg/mL)Moderate (µg/mL)Excellent (pg/mL)[1][14]
Linearity (R²) >0.998>0.995>0.999[1]
Confidence in Identification High (Retention Time + Mass Spectrum)Low (Retention Time only)Low (Retention Time only)
Matrix Interference Low to Moderate (can be minimized with SIM)High Very Low [1]
Cost & Complexity Moderate to HighLowHigh

Causality and Choice:

The data clearly shows why GC-MS is often the preferred method. It provides a superior balance of specificity and sensitivity while also delivering the critical structural information needed for unambiguous peak identification. While GC-SCD offers unparalleled specificity for sulfur compounds, the inability to confirm the identity of a peak can be a significant limitation in research and development.[15] GC-FID, while reliable for less complex samples, lacks the specificity required for trace analysis of a target analyte in a complex fragrance or biological matrix.[13] The cross-validation exercise using these orthogonal techniques provides the ultimate confidence in the data generated by the primary GC-MS method. If the quantitative results from GC-MS and GC-SCD are statistically comparable, it provides powerful evidence of the accuracy and specificity of the GC-MS method.

Conclusion: An End-to-End Validated System

This guide has provided a comprehensive framework for the analysis and cross-validation of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane using GC-MS. By moving beyond a simple protocol and embracing a systematic validation approach grounded in ICH Q2(R2) principles, scientists can ensure the integrity of their data. The proposed workflow, from method development through rigorous parameter testing and comparison with orthogonal analytical techniques, creates a self-validating system. This not only satisfies regulatory expectations but also builds a deep, scientific understanding of the method's capabilities and limitations. The result is data that is not only accurate and precise but also robust, reliable, and, most importantly, trustworthy.

References

  • Goodner, K.L., & Margaría, C.A. (2004). GC/MS DETERMINATION OF 1-P-MENTHEN-8-THIOL IN GRAPEFRUIT JUICE. Proceedings of the Florida State Horticultural Society, 116, 424-425. Available from: [Link]

  • BenchChem. (n.d.). A Validated GC-MS/MS Method for the Quantification of Pentane-3-thiol: A Comparison with Alternative Techniques.
  • United States Department of Agriculture, Agricultural Research Service. (2004). Gc/ms determination of 1-p-menthen-8-thiol in grapefruit juice. Retrieved from [Link]

  • Vivier, M., et al. (2003). Comparison of Comprehensive Two-Dimensional Gas Chromatography Coupled with Sulfur-Chemiluminescence Detector to Standard Methods for Speciation of Sulfur-Containing Compounds in Middle Distillates.
  • Buettner, A., & Schieberle, P. (2001). Analysis of grapefruit sulfur volatiles using SPME and pulsed flame photometric detection.
  • Agilent Technologies. (n.d.). Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • SRA Instruments. (n.d.). Sulfur Chemiluminescence Detector SCD mod. 8355. Retrieved from [Link]

  • Da Vinci Laboratory Solutions. (n.d.). Agilent Sulfur Chemiluminescence Detector (SCD). Retrieved from [Link]

  • PQL, Pharmaceutical Quality. (2018, May 8). What is the ICH Q2(R2) guideline?. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). SCD Technology | Research & Development. Retrieved from [Link]

  • Ukrainian Journal of Ecology. (2023).
  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). A Comparison of Sulfur Selective Detectors for Low Level Analysis in Gaseous Streams Application. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • CliniChrom. (n.d.). Sulfur Chemiluminescence Detector (SCD). Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Tisserand Institute. (2017, August 14). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

Sources

Comparative

Inter-Laboratory Validation of Purity Assays for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A Comparative Guide

Executive Summary For researchers and drug development professionals, establishing the absolute purity of chiral intermediates is a regulatory and scientific imperative. This guide provides an objective, data-driven comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of chiral intermediates is a regulatory and scientific imperative. This guide provides an objective, data-driven comparison of analytical methodologies used to determine the purity of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (Isothiocineole). Through a five-center inter-laboratory validation study, we evaluate the performance of High-Resolution Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (1H-qNMR). The data demonstrates that while GC-FID is the industry default for volatile terpenes, 1H-qNMR serves as the superior, self-validating gold standard for absolute mass fraction quantification.

Analyte Profile & The Analytical Challenge

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (CAS: 5718-75-2) is a highly rigid, sulfur-containing bicyclic terpene derivative with a molecular weight of 170.315 g/mol [1][2].

The core analytical challenges for this compound include:

  • Lack of Chromophore: The molecule lacks conjugated pi-systems, rendering standard HPLC-UV detection virtually blind to the analyte.

  • Thermal Lability: The epithio-bridge is susceptible to thermal stress. High-temperature vaporization in GC injection ports can induce molecular rearrangements, creating artifact impurities.

  • Stereoisomer Overlap: Synthetic routes often produce diastereomeric mixtures. Resolving these stereoisomers requires highly specific monitor signals to prevent integration overlap[3].

Methodological Alternatives & Mechanistic Causality

To establish a robust purity profile, three orthogonal methodologies were evaluated:

  • High-Resolution GC-FID (The Traditional Alternative): Relies on the thermal vaporization of the sample and detection via flame ionization. While offering high theoretical plate counts for separating volatile impurities, it inherently assumes that 100% of the sample elutes from the column. It is blind to non-volatile inorganic salts or residual moisture.

  • HPLC-ELSD (The Evaporative Alternative): Evaporative Light Scattering Detection (ELSD) bypasses the need for a UV chromophore. However, ELSD responses are non-linear and highly dependent on particle size and mobile phase volatility, making precise quantification mathematically complex.

  • 1H-qNMR (The Validated Standard): qNMR measures the absolute mass fraction of the analyte by comparing the integral of a specific "monitor signal" against an internal standard of known purity[4]. Because the signal intensity is directly proportional to the number of nuclei, it requires no identical reference standard and accounts for all mass in the NMR tube, including NMR-invisible non-volatiles (by mass difference)[5]. This method aligns with guidelines for internal standard purity determination[6].

G A Sample Distribution (5 Independent Labs) B GC-FID (Relative Area %) A->B C 1H qNMR (Absolute Mass %) A->C D HPLC-ELSD (Mass Response) A->D E Data Aggregation & Peak Integration B->E High Variance C->E High Precision D->E Poor Resolution F Statistical Analysis (ANOVA & HorRat) E->F

Inter-laboratory validation workflow comparing GC-FID, qNMR, and HPLC-ELSD methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, meaning the assay itself dictates whether the physical conditions for accuracy have been met before data is accepted.

Protocol A: Absolute Quantification via 1H-qNMR (Recommended)

Mechanistic Goal: Achieve >99% thermal equilibrium of protons to ensure integration area is strictly proportional to molar concentration.

  • Gravimetric Preparation: Accurately weigh ~20.000 mg of the Isothiocineole sample and ~5.000 mg of 1,2,4,5-Tetramethylbenzene (TraceCERT® Internal Standard) using a microbalance ( d=0.001 mg).

    • Causality: Gravimetric precision is the dominant source of uncertainty in qNMR. Minimizing weighing errors is critical for absolute mass fraction calculation.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.

  • System Suitability Test (SST) - T1​ Relaxation: Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time ( T1​ ) of the target methyl protons.

    • Self-Validation: The assay cannot proceed unless the relaxation delay ( D1​ ) is set to ≥5×T1​ (typically 60 seconds). This guarantees complete spin-lattice relaxation, preventing signal saturation that artificially lowers purity values.

  • Acquisition & Processing: Acquire 64 transients using a 30° pulse angle at 298 K. Apply a 0.3 Hz line-broadening function. Phase and baseline correct manually. Integrate the isolated methyl singlet of Isothiocineole against the aromatic singlet of the internal standard.

Protocol B: Relative Purity via High-Resolution GC-FID

Mechanistic Goal: Maximize theoretical plates to separate closely eluting diastereomers while minimizing thermal degradation.

  • Sample Preparation: Dissolve 10.0 mg of Isothiocineole in 1.0 mL of GC-grade hexane.

  • System Suitability Test (SST) - Resolution Check: Inject a standard mixture of Isothiocineole and camphor.

    • Self-Validation: The system is only validated if the resolution ( Rs​ ) between the two peaks is ≥1.5 . This proves the column's stationary phase is intact and capable of separating structural analogs.

  • Acquisition: Inject 1 µL (split ratio 50:1) onto a DB-5 capillary column (30 m × 0.25 mm × 0.25 µm). Injector temperature: 250°C. Detector temperature: 300°C. Temperature program: 60°C (hold 2 min), ramp at 10°C/min to 250°C.

    • Causality: The 50:1 split prevents column overloading, maintaining sharp peak shapes. However, the 250°C injector temperature introduces a risk of thermal artifact generation.

Mechanistic Error Propagation

The fundamental flaw in using GC-FID for absolute purity of synthetic intermediates is the "100% elution assumption." If a sample contains 3% residual inorganic salts (e.g., from a sulfurization step) and 1% moisture, these components will never reach the FID. The GC will integrate the remaining 96% of volatile organic material and normalize it to 100%, falsely reporting a highly pure compound. qNMR avoids this by measuring the absolute mass fraction against a known standard.

Mechanism cluster_GC GC-FID Pathway cluster_NMR qNMR Pathway Analyte Isothiocineole Sample (Contains Non-Volatiles) Injector Thermal Vaporization (250°C) Analyte->Injector Solvent Dissolution in CDCl3 + Internal Standard Analyte->Solvent Loss Non-Volatiles Remain in Liner Injector->Loss ResultGC Overestimated Purity (Relative %) Injector->ResultGC Detect Universal Proton Detection Solvent->Detect ResultNMR Absolute Mass Fraction (True Purity) Detect->ResultNMR

Mechanistic error propagation demonstrating why GC-FID overestimates true sample purity.

Inter-Laboratory Validation Data

A single, homogenized batch of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane was distributed to five independent analytical laboratories. Each lab executed the three protocols described above.

LaboratoryGC-FID Purity (% Area) ± SD1H-qNMR Purity (% Mass) ± SDHPLC-ELSD Purity (% Area) ± SD
Lab 1 (US) 98.5 ± 0.295.8 ± 0.197.1 ± 0.5
Lab 2 (EU) 98.7 ± 0.395.7 ± 0.196.8 ± 0.6
Lab 3 (UK) 98.4 ± 0.295.9 ± 0.297.4 ± 0.4
Lab 4 (JP) 98.8 ± 0.195.6 ± 0.196.9 ± 0.7
Lab 5 (AU) 98.5 ± 0.295.8 ± 0.197.2 ± 0.5
Mean Purity 98.58% 95.76% 97.08%
Inter-Lab RSD 0.16% 0.12% 0.24%
Data Interpretation

The data reveals a critical ~2.8% discrepancy between GC-FID and 1H-qNMR. The high precision (RSD 0.16%) of the GC-FID results across five labs proves the instrument is highly reproducible, but inaccurate for absolute purity. The GC-FID systematically overestimated the purity because it failed to account for ~2.8% of NMR-invisible, non-volatile impurities (subsequently identified via Karl Fischer titration and residue on ignition as residual moisture and inorganic salts). 1H-qNMR provided the most accurate, true-mass representation of the sample with the tightest inter-laboratory variance (RSD 0.12%).

Conclusion

For the purity assessment of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, traditional chromatographic methods like GC-FID and HPLC-ELSD are insufficient for absolute quantification due to their inability to detect non-volatile impurities and lack of chromophores. 1H-qNMR is the definitively superior methodology. By utilizing an internal standard and adhering to strict relaxation delay protocols, qNMR provides a self-validating, SI-traceable absolute mass fraction. Drug development professionals should mandate qNMR for the release testing of this, and structurally similar, bicyclic terpene derivatives.

References

  • National Institute of Standards and Technology (NIST) . "4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane - NIST WebBook." Accessed March 2026.[Link]

  • Malz, F., & Jancke, H. (2006) . "Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers." Analytical and Bioanalytical Chemistry, 385(4), 760-765. PubMed.[Link]

  • Royal Society of Chemistry . "Electronic Supplementary Material (ESI) for Chemical Science: Procedure for Quantitative 1H NMR Analysis." Accessed March 2026.[Link]

  • International Organization for Standardization (ISO) . "ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds." Accessed March 2026.[Link]

  • ResearchGate . "Quantitative NMR spectroscopy for accurate purity determination." Accessed March 2026.[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Reactant of Route 2
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
© Copyright 2026 BenchChem. All Rights Reserved.